Dichlorobenzenetriol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94650-90-5 |
|---|---|
Molecular Formula |
C6H4Cl2O3 |
Molecular Weight |
195.00 g/mol |
IUPAC Name |
4,5-dichlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H4Cl2O3/c7-2-1-3(9)5(10)6(11)4(2)8/h1,9-11H |
InChI Key |
CVMRNRNQVCVUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Dichlorobenzenetriol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways to various isomers of dichlorobenzenetriol. The synthesis of these compounds is of significant interest due to their potential applications as intermediates in the development of novel pharmaceuticals and other bioactive molecules. This document provides a summary of available quantitative data, detailed experimental protocols for key synthetic steps, and visualizations of the proposed reaction pathways.
Introduction
Dichlorobenzenetriols are a class of aromatic compounds characterized by a benzene ring substituted with two chlorine atoms and three hydroxyl groups. The specific arrangement of these substituents gives rise to several possible isomers, each with potentially unique chemical and biological properties. The synthesis of specific isomers in high purity is a key challenge for their application in research and development. This guide outlines known and proposed synthetic strategies, primarily focusing on the chlorination of benzenetriol precursors and the hydroxylation of dichlorinated phenols and dihydroxybenzenes.
Synthetic Strategies
The synthesis of this compound isomers can be broadly approached through two main strategic pathways:
-
Chlorination of Benzenetriol Precursors: This approach involves the direct electrophilic chlorination of commercially available benzenetriols, such as pyrogallol (benzene-1,2,3-triol), phloroglucinol (benzene-1,3,5-triol), and hydroxyquinol (benzene-1,2,4-triol). The primary challenge in this strategy is controlling the regioselectivity of the chlorination to obtain the desired isomer and to avoid the formation of over-chlorinated byproducts.
-
Hydroxylation of Dichlorinated Phenolic Precursors: This strategy involves the synthesis of a dichlorinated phenol or dihydroxybenzene intermediate, followed by the introduction of the remaining hydroxyl group(s). This can be achieved through various methods, including oxidation of dichlorophenols to form quinones, followed by reduction, or direct hydroxylation reactions.
The following sections provide detailed experimental protocols and data for the synthesis of key intermediates and potential routes to this compound isomers.
Experimental Protocols and Data
Synthesis of Dichlorinated Hydroquinone and Resorcinol Derivatives
A common route to this compound precursors involves the chlorination of dihydroxybenzenes. Sulfuryl chloride (SOCl) is a frequently used reagent for this transformation.
Table 1: Summary of Chlorination Reactions of Dihydroxybenzenes
| Starting Material | Chlorinating Agent | Solvent | Product(s) | Yield (%) | Reference |
| Hydroquinone | Sulfuryl chloride | Glacial Acetic Acid | Monochlorohydroquinone (major), Dichlorohydroquinone isomers | Not specified | [1] |
| Resorcinol | Sulfuryl chloride | Diethyl ether | 4-Chlororesorcinol | Not specified |
Protocol 1: General Procedure for the Chlorination of Hydroquinone with Sulfuryl Chloride [1]
-
A solution or slurry of hydroquinone is prepared in glacial acetic acid.
-
Sulfuryl chloride is added gradually to the reaction mixture with stirring. The molar ratio of sulfuryl chloride to hydroquinone can be adjusted to favor the formation of mono- or dichlorinated products.
-
The reaction is typically carried out at room temperature.
-
Upon completion of the reaction, the chlorinated hydroquinone products can be isolated by standard work-up procedures, which may include precipitation and filtration.
Synthesis of 2,5-Dichlorohydroquinone via Reduction of 2,5-Dichloro-1,4-benzoquinone
2,5-Dichlorohydroquinone is a valuable intermediate and can be synthesized by the reduction of the corresponding benzoquinone.
Protocol 2: Synthesis of 2,5-Dichlorohydroquinone
-
Synthesis of 2,5-Dichloro-1,4-benzoquinone: This precursor can be synthesized through various methods, including the oxidation of 2,5-dichlorophenol.
-
Reduction to 2,5-Dichlorohydroquinone: 2,5-Dichloro-1,4-benzoquinone is reduced to 2,5-dichlorohydroquinone. A common reducing agent for this transformation is sodium dithionite.
Table 2: Physical and Spectroscopic Data for 2,5-Dichlorohydroquinone
| Property | Value |
| Molecular Formula | CHCl₂O₂ |
| Molecular Weight | 179.00 g/mol |
| Melting Point | 168-171 °C |
| ¹H NMR (CDCl₃, δ) | 5.57 (br. s, 2H, 2OH), 7.03 (s, 2H, H(3), H(6)) |
| ¹³C NMR (CDCl₃, δ) | 115.0 (C(3), C(6)), 119.9 (C(2), C(5)), 145.7 (C(1), C(4)) |
Proposed Synthesis of Dichlorobenzenetriols via Hydroxylation
Logical Workflow for this compound Synthesis
The synthesis of a specific this compound isomer can be approached systematically. The following diagram illustrates a logical workflow for the synthesis of a this compound, starting from either a benzenetriol or a dichlorinated phenol.
References
An In-depth Technical Guide to the Chemical Properties of 2,5-Dichlorophenol
Core Chemical Properties
2,5-Dichlorophenol is a chlorinated aromatic organic compound.[1] It presents as colorless crystals or a white crystalline solid with a characteristic phenolic odor.[2][3][4][5] This compound serves as an important intermediate in the synthesis of various chemicals, including dyes, resins, and pesticides.[6][7][8]
A compilation of the key physical and chemical properties of 2,5-Dichlorophenol is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂O | [1][2][5][9][10] |
| Molar Mass | 163.00 g/mol | [1][2][5][9][10] |
| Melting Point | 54-57 °C | [5][11] |
| Boiling Point | 211-222 °C | [1][11] |
| Solubility in Water | 30-33 µg/L at 20-30 °C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 3.06 | [2] |
| Vapor Pressure | 0.06 mmHg | [2] |
| Vapor Density | 5.6 (air = 1) | [2] |
| pKa | 7.53 ± 0.10 | [5] |
| Odor Threshold | 30-33 µg/L in water | [2][5][11] |
| Taste Threshold | 0.5 µg/L in water | [2][5][11] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,5-Dichlorophenol.
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum exhibits signals at approximately δ 7.21 (d), 7.03 (d), 6.86 (dd), and a broad signal for the hydroxyl proton around 5.60 ppm. The coupling constants are given as J(A,C) = 8.5 Hz, J(B,C) = 2.4 Hz, and J(A,B) = 0.3 Hz.[12]
-
Infrared (IR) Spectroscopy: The vapor phase IR spectrum is available for 2,5-Dichlorophenol.[13] Key absorptions are expected for the O-H stretch, C-O stretch, C=C aromatic ring stretches, and C-Cl stretches.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 2,5-Dichlorophenol shows a molecular ion peak corresponding to its molecular weight, with characteristic isotopic patterns for the two chlorine atoms.[2][9][10] The top five peaks in the GC-MS are at m/z 63, 162, 62, 164, and 98.[2]
Experimental Protocols: Synthesis of 2,5-Dichlorophenol
Several synthetic routes for the preparation of 2,5-Dichlorophenol have been reported. A common method involves the hydrolysis of 2,5-dichloroaniline.[14] Another prominent synthesis starts from p-dichlorobenzene.[6]
This multi-step synthesis provides a reliable route to 2,5-Dichlorophenol.[6][15]
Step 1: Friedel-Crafts Acylation to form 2,5-Dichloroacetophenone
-
Melt p-dichlorobenzene by heating to 80°C in a reaction vessel.[15]
-
Add anhydrous aluminum chloride and then slowly add acetyl chloride while stirring.[15]
-
Maintain the reaction at 40°C for several hours.[15]
-
After cooling, the reaction mixture is poured into ice water and extracted with an organic solvent like dichloromethane.[15]
-
The organic layer is washed, dried, and the solvent is evaporated to yield 2,5-dichloroacetophenone.[15]
Step 2: Baeyer-Villiger Oxidation to form 2,5-Dichlorophenyl Acetate
-
Dissolve the 2,5-dichloroacetophenone from the previous step in an appropriate organic solvent.[6]
-
At room temperature, add a peroxide (e.g., hydrogen peroxide or peracetic acid) in the presence of a catalyst such as trifluoromethanesulfonic acid scandium.[6]
-
The reaction proceeds to form 2,5-dichlorophenyl acetate.[6]
Step 3: Hydrolysis to form 2,5-Dichlorophenol
-
The 2,5-dichlorophenyl acetate is subjected to hydrolysis using an inorganic aqueous alkali solution (e.g., sodium hydroxide).[6]
-
The reaction is carried out under reflux conditions.[6]
-
Acidification of the reaction mixture followed by workup yields the final product, 2,5-Dichlorophenol.[6]
Caption: Synthesis workflow for 2,5-Dichlorophenol from p-dichlorobenzene.
Reactivity and Hazards
2,5-Dichlorophenol is incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[2][3][5][11] Upon heating to decomposition, it can emit toxic fumes, including hydrogen chloride and phosgene.[2][4] The compound is combustible but not readily ignitable.[3][4][11]
It is harmful if swallowed and causes severe skin burns and serious eye damage.[3][4][16] It can be absorbed into the body through inhalation, skin contact, and ingestion.[4] Chronic exposure may lead to damage to the liver and kidneys.[3] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[3][17][18]
Biological Activity and Environmental Fate
2,5-Dichlorophenol is a known metabolite of 1,4-dichlorobenzene (paradichlorobenzene), a common ingredient in mothballs and deodorizers.[7][8] Therefore, human exposure is often assessed by measuring urinary levels of 2,5-DCP.[8][19] Exposure to its precursor, 1,4-dichlorobenzene, has been associated with liver and kidney damage in animal studies.[8]
In the environment, 2,5-Dichlorophenol is toxic to aquatic organisms.[4][18] It can be formed during wastewater treatment and the incineration of certain materials.[8] Due to its potential persistence and toxicity, its presence in the environment is of concern. Advanced oxidation processes, such as ozonation, have been shown to enhance the biodegradability of 2,5-Dichlorophenol in aqueous solutions.[20]
Caption: Metabolic pathway of 1,4-dichlorobenzene to 2,5-Dichlorophenol.
References
- 1. 2,5-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 2. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ICSC 0439 - 2,5-DICHLOROPHENOL [chemicalsafety.ilo.org]
- 5. 2,5-Dichlorophenol CAS#: 583-78-8 [m.chemicalbook.com]
- 6. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 7. biomonitoring.shl.uiowa.edu [biomonitoring.shl.uiowa.edu]
- 8. CDC - NBP - Biomonitoring Summaries - 2,5-Dichlorophenol [medbox.iiab.me]
- 9. Phenol, 2,5-dichloro- [webbook.nist.gov]
- 10. Phenol, 2,5-dichloro- [webbook.nist.gov]
- 11. 2,5-Dichlorophenol | 583-78-8 [chemicalbook.com]
- 12. 2,5-Dichlorophenol(583-78-8) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google Patents [patents.google.com]
- 15. Page loading... [wap.guidechem.com]
- 16. agilent.com [agilent.com]
- 17. 2,5-Dichlorophenol(583-78-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. Urinary 2,5-dicholorophenol and 2,4-dichlorophenol concentrations and prevalent disease among adults in the National Health and Nutrition Examination Survey (NHANES) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide: 3,5-Dichlorobenzenetriol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3,5-Dichlorobenzenetriol is a compound with limited available information in public databases and scientific literature. This guide has been compiled based on data from structurally related compounds, including phloroglucinol, dichlorophenols, and other chlorinated aromatic compounds. The experimental protocols and potential biological activities described herein are hypothetical and should be approached with this understanding.
Core Structural and Physicochemical Properties (Hypothetical)
3,5-Dichlorobenzenetriol, a derivative of 1,3,5-benzenetriol (phloroglucinol), is anticipated to be a solid at room temperature. The introduction of two chlorine atoms to the aromatic ring is expected to influence its solubility, lipophilicity, and electronic properties, potentially enhancing its biological activity compared to the parent compound.
Table 1: Estimated Physicochemical Properties of 3,5-Dichlorobenzenetriol
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₄Cl₂O₃ | |
| Molecular Weight | 195.00 g/mol | |
| Appearance | White to off-white crystalline solid | Based on related compounds |
| Melting Point | > 200 °C | Expected to be higher than 1,3,5-benzenetriol (219 °C) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO | Based on general properties of chlorinated phenols |
| pKa | Expected to be more acidic than 1,3,5-benzenetriol (pKa ~8.5) due to the electron-withdrawing nature of chlorine atoms. |
Hypothetical Synthesis: Electrophilic Chlorination of 1,3,5-Benzenetriol
A plausible synthetic route to 3,5-Dichlorobenzenetriol is the direct electrophilic chlorination of 1,3,5-benzenetriol (phloroglucinol) using a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The hydroxyl groups of phloroglucinol are strongly activating and ortho-, para-directing, which should facilitate the substitution at the 2, 4, and 6 positions. To achieve dichlorination, careful control of stoichiometry and reaction conditions would be critical to minimize the formation of mono- and trichlorinated byproducts.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzenetriol (Hypothetical)
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing solution (e.g., sodium hydroxide solution) is charged with 1,3,5-benzenetriol (1 equivalent) and a suitable inert solvent (e.g., dichloromethane or chloroform).
-
Chlorination: The solution is cooled in an ice bath to 0-5 °C. Sulfuryl chloride (2 equivalents) dissolved in the same solvent is added dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TCC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is cautiously poured into cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate 3,5-Dichlorobenzenetriol.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Mechanism of Action (Inferred)
Based on the biological activities of related chlorinated phenols and phloroglucinol derivatives, 3,5-Dichlorobenzenetriol is hypothesized to possess antimicrobial and anticancer properties. Chlorinated phenols are known to exhibit toxicity towards various microorganisms and cell lines. Phloroglucinol itself has been shown to induce apoptosis in cancer cells by modulating signaling pathways.
A plausible mechanism of action for 3,5-Dichlorobenzenetriol could involve the inhibition of key cellular enzymes or interference with critical signaling cascades. For instance, many phenolic compounds are known to be enzyme inhibitors.
Inhibition of Human Cytochrome P450 Enzymes
Chlorinated phenols have been demonstrated to inhibit human cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds.[1] The inhibitory potential of 3,5-Dichlorobenzenetriol against various CYP isoforms would be a critical aspect of its toxicological and drug-drug interaction profile.
Table 2: Inhibitory Concentration (IC₅₀) of Structurally Related Chlorinated Phenols against Human Cytochrome P450 Isoforms[1]
| Compound | CYP2C8 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |
| 2,4,6-Trichlorophenol | - | 30.3 |
| 2,3,4,6-Tetrachlorophenol | 27.3 | 5.8 |
| Pentachlorophenol | 12.3 | 2.2 |
Note: Data for structurally related compounds are presented to indicate potential activity.
Hypothesized Signaling Pathway: Inhibition of the IGF-1R/PI3K/Akt Pathway
Phloroglucinol has been shown to exert anticancer effects by downregulating the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway in human colon cancer cells.[2] This pathway is crucial for cell growth, proliferation, and survival. It is plausible that the chlorinated derivative, 3,5-Dichlorobenzenetriol, could exhibit similar or enhanced activity through this mechanism.
References
Navigating the Solubility Landscape of Dichlorobenzenetriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichlorobenzenetriol and its isomers are compounds of interest in various scientific domains, including drug discovery and materials science. A critical physicochemical parameter governing their utility is solubility in organic solvents, which influences reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound-related compounds in organic solvents, detailed experimental protocols for solubility determination, and a visualization of a key metabolic pathway. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from structurally similar compounds—chlorinated phenols and benzenetriols—to provide a foundational understanding.
Solubility of this compound and Related Compounds
Quantitative Solubility Data for Structurally Similar Compounds
To approximate the solubility characteristics of this compound, the following tables summarize the quantitative solubility data for 2,4-Dichlorophenol and 2,4,6-Trichlorophenol in various organic solvents. Additionally, qualitative solubility information for 1,2,4-Benzenetriol is provided.
Table 1: Quantitative Solubility of 2,4-Dichlorophenol
| Organic Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Methanol | Soluble | Not Specified |
| Ethanol | 5 | Not Specified |
| Benzene | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
| Ethyl Ether | Soluble | Not Specified |
Data sourced from[2]
Table 2: Quantitative Solubility of 2,4,6-Trichlorophenol
| Organic Solvent | Solubility ( g/100 g) | Temperature (°C) |
| Acetone | 525 | Not Specified |
| Benzene | 113 | Not Specified |
| Carbon Tetrachloride | 37 | Not Specified |
| Denatured Alcohol | 400 | Not Specified |
| Methanol | 525 | Not Specified |
| Pine Oil | 163 | Not Specified |
| Stoddard Solvent | 16 | Not Specified |
| Toluene | 100 | Not Specified |
| Turpentine | 37 | Not Specified |
| Ethanol | Soluble | Not Specified |
| Ethyl Ether | Soluble | Not Specified |
| Acetic Acid | Soluble | Not Specified |
Table 3: Qualitative Solubility of 1,2,4-Benzenetriol
| Organic Solvent | Qualitative Solubility |
| Water | Freely Soluble |
| Alcohol | Freely Soluble |
| Ether | Freely Soluble |
| Ethyl Acetate | Freely Soluble |
| Chloroform | Almost Insoluble |
| Carbon Disulfide | Almost Insoluble |
| Ligroin | Almost Insoluble |
| Benzene | Almost Insoluble |
Experimental Protocols for Solubility Determination
The accurate determination of solubility is paramount for research and development. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.
Materials:
-
Test compound (e.g., this compound)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Autosampler vials
-
Analytical instrumentation (UV-Vis Spectrophotometer or HPLC system)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the test compound to a series of volumetric flasks. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the desired organic solvent to each flask.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change over time).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the flasks to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into an autosampler vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis of Solute Concentration:
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
a) UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of the test compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered sample solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
b) High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the test compound.
-
Prepare a series of standard solutions of the test compound of known concentrations in the mobile phase or a compatible solvent.
-
Inject the standard solutions and generate a calibration curve by plotting peak area versus concentration.
-
Inject the filtered sample solution (diluted if necessary) into the HPLC system.
-
Determine the concentration of the compound in the sample using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for any dilution.
-
Visualization of Relevant Pathways
For drug development professionals, understanding the metabolic fate and potential toxicity pathways of a compound is crucial. Chlorinated phenols and their metabolites can induce cellular stress through the generation of reactive oxygen species (ROS). The following diagram illustrates a simplified metabolic activation and toxicity pathway relevant to such compounds.
This diagram illustrates the Phase I metabolism of a chlorinated phenol by cytochrome P450 enzymes to a hydroxylated metabolite, which can be further oxidized to a reactive quinone intermediate. This intermediate can lead to the generation of reactive oxygen species (ROS), causing DNA damage and oxidative stress. Alternatively, the hydroxylated metabolite can undergo Phase II detoxification via conjugation and be excreted.
Conclusion
While direct solubility data for this compound remains elusive, this guide provides a robust framework for understanding its likely behavior in organic solvents based on data from analogous compounds. The detailed experimental protocols for the shake-flask method offer a reliable means for researchers to determine the solubility of this compound and other compounds of interest. Furthermore, the visualized metabolic pathway provides context for the potential biological activity of such molecules, a critical consideration for professionals in drug development. This integrated approach of leveraging surrogate data, providing actionable experimental methods, and visualizing relevant biological pathways offers a comprehensive resource for the scientific community.
References
- 1. itqb.unl.pt [itqb.unl.pt]
- 2. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 1,2,4-Benzenetriol [drugfuture.com]
- 6. 1,2,4-Benzenetriol | 533-73-3 [chemicalbook.com]
Spectroscopic Analysis of Dichlorobenzenetriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of dichlorobenzenetriol. Due to the limited availability of published experimental data for specific isomers of this compound, this document outlines the expected spectroscopic profiles based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Furthermore, it details the standard experimental protocols required to acquire such data, offering a foundational framework for researchers engaged in the synthesis and analysis of these compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for a representative isomer of this compound. These predictions are based on the analysis of substituent effects on the benzene ring and typical fragmentation patterns of halogenated and hydroxylated aromatic compounds.
Table 1: Predicted ¹H NMR Spectral Data for a this compound Isomer
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 6.5 - 7.5 | s, d, or t | 1H or 2H | 7 - 9 (ortho), 2 - 3 (meta), <1 (para) | Aromatic Protons (Ar-H) |
| 4.5 - 6.0 | br s | 3H | - | Phenolic Hydroxyl Protons (Ar-OH) |
Note: The chemical shifts of aromatic protons are influenced by the positions of the chlorine and hydroxyl groups. Electron-withdrawing chlorine atoms will generally shift signals downfield, while electron-donating hydroxyl groups will shift them upfield. The broadness of the hydroxyl proton signals is due to hydrogen bonding and exchange.
Table 2: Predicted ¹³C NMR Spectral Data for a this compound Isomer
| Chemical Shift (δ, ppm) | Assignment |
| 145 - 160 | C-OH |
| 115 - 135 | C-Cl |
| 110 - 130 | C-H |
| 110 - 130 | Quaternary Aromatic Carbons |
Note: The chemical shifts are approximate and will vary depending on the specific substitution pattern of the isomer.
Table 3: Predicted Key IR Absorption Bands for a this compound Isomer
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1620 - 1550 | Medium - Strong | Aromatic C=C Stretch |
| 1300 - 1200 | Strong | C-O Stretch (Phenolic) |
| 850 - 750 | Strong | C-Cl Stretch |
| 900 - 690 | Strong | Aromatic C-H Out-of-Plane Bending |
Note: The broadness of the O-H stretching band is a characteristic feature of phenols and is due to intermolecular hydrogen bonding. The position of the C-H out-of-plane bending bands can provide information about the substitution pattern on the benzene ring.
Table 4: Predicted Mass Spectrometry Data for a this compound Isomer
| m/z | Relative Intensity (%) | Assignment |
| [M]⁺ | Variable | Molecular Ion |
| [M+2]⁺ | ~65% of [M]⁺ | Isotope Peak (due to ³⁷Cl) |
| [M+4]⁺ | ~10% of [M]⁺ | Isotope Peak (due to two ³⁷Cl) |
| [M-Cl]⁺ | Variable | Loss of a Chlorine Atom |
| [M-CO]⁺ | Variable | Loss of Carbon Monoxide |
| [M-HCl]⁺ | Variable | Loss of Hydrogen Chloride |
Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio. Fragmentation patterns will be influenced by the positions of the substituents.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the this compound isomer.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). Deuterated chloroform (CDCl₃) may also be used, but the exchangeable hydroxyl protons may not be observed or may appear as a very broad signal.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and ensure the solution is homogeneous.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals and determine the multiplicities and coupling constants.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound isomer.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound isomer.
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.
Sample Introduction:
-
The sample can be introduced via a direct insertion probe for solid samples or via gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
Acquisition (Electron Ionization - EI):
-
The sample is bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Unveiling Dichlorobenzenetriol Derivatives: A Technical Guide to Their Discovery, Isolation, and Biological Significance
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and biological importance of dichlorobenzenetriol derivatives. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of this emerging class of compounds.
Introduction
This compound derivatives, a class of chlorinated phenolic compounds, have garnered increasing interest in the scientific community due to their potential biological activities. As metabolites of environmental pollutants and intermediates in chemical syntheses, understanding their formation, isolation, and physiological effects is of paramount importance. This guide delves into the methodologies for their synthesis and purification, summarizes their characterized properties, and explores their interactions with cellular signaling pathways.
Synthesis and Isolation of this compound Derivatives
The generation of this compound derivatives can be achieved through both chemical synthesis and biological transformation. A notable synthetic route involves the direct chlorination of hydroquinone.
Chemical Synthesis: Chlorination of Hydroquinone
A key method for synthesizing this compound derivatives is the chlorination of hydroquinone using sulfuryl chloride in an alkyl ester solvent. This process yields a mixture of chlorinated hydroquinones, including monochlorohydroquinone and dichlorohydroquinone isomers.
Experimental Protocol: Synthesis of Chlorinated Hydroquinones
This protocol is adapted from U.S. Patent 4,439,595 A.[1]
-
Reaction Setup: A slurry or solution of hydroquinone is prepared in an alkyl ester solvent (e.g., ethyl acetate) with 2 to 8 carbon atoms.
-
Chlorination: Sulfuryl chloride is added to the mixture. The mole ratio of sulfuryl chloride to hydroquinone is maintained between 0.55 and 1.2 to control the degree of chlorination.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure selective chlorination and minimize side product formation.
-
Workup: Following the reaction, the alkyl ester solvent, along with by-products hydrogen chloride and sulfur dioxide, are removed by volatilization.
-
Product Mixture: The resulting product is a mixture of unreacted hydroquinone, monochlorohydroquinone, and various isomers of dichlorohydroquinone.
Isolation and Purification of Dichlorohydroquinone Isomers
The separation of individual dichlorohydroquinone isomers from the reaction mixture presents a significant challenge. Techniques such as fractional crystallization and chromatography are employed to isolate specific isomers in high purity. A patented process for the purification of 1,3-dihalobenzenes from isomeric mixtures utilizes polyethylene glycol to selectively form a complex with the 1,4-isomer, facilitating its removal.[2] While this method targets dichlorobenzenes, similar principles of selective complexation and separation could be adapted for dichlorohydroquinone isomers.
Quantitative Data and Characterization
The precise characterization of isolated this compound derivatives is crucial for confirming their structure and purity. Standard analytical techniques are employed to obtain quantitative data.
For 2,5-dichloro-1,4-benzenediol (a common dichlorohydroquinone isomer), the National Institute of Standards and Technology (NIST) provides the following data:
| Property | Value | Reference |
| Formula | C₆H₄Cl₂O₂ | [3][4] |
| Molecular Weight | 179.001 g/mol | [3][4] |
| CAS Registry Number | 824-69-1 | [3][4] |
Biological Activity and Signaling Pathways
Hydroquinones and their derivatives are known to exhibit significant biological activity, primarily linked to their redox properties. They can act as both antioxidants and pro-oxidants, depending on the cellular environment.
General Toxicity and Oxidative Stress
Hydroquinone is a known metabolite of benzene and is associated with hematotoxicity and carcinogenicity.[5] Its toxicity is often attributed to its ability to undergo autooxidation, leading to the formation of benzoquinone and reactive oxygen species (ROS) like the superoxide anion radical and hydrogen peroxide.[6] This can induce oxidative stress and damage cellular components, including DNA.[6] Chlorinated hydroquinones are also recognized as toxic metabolites, for instance, in bacteria that degrade pentachlorophenol.[7]
Modulation of Cell Signaling Pathways
Recent studies have begun to elucidate the specific signaling pathways affected by hydroquinone derivatives.
Hydroquinone-Induced Apoptosis via the PARP-1/p53 Pathway
Research has indicated that hydroquinone can induce cell cycle arrest and apoptosis.[8] One proposed mechanism involves the Poly(ADP-ribose) polymerase-1 (PARP-1) and p53 tumor suppressor protein pathway. In this model, hydroquinone treatment leads to an upregulation of p53, a key regulator of cell cycle arrest and apoptosis, and this effect is intensified in the absence of PARP-1.[8] This suggests that PARP-1 may play a protective role, and its inhibition could sensitize cells to hydroquinone-induced apoptosis.
Below is a diagram illustrating the proposed signaling pathway for hydroquinone-induced apoptosis.
Figure 1: Proposed signaling pathway of hydroquinone-induced cell cycle arrest and apoptosis.
Experimental Workflow for Investigating Signaling Pathways
The following diagram outlines a typical experimental workflow to study the effects of this compound derivatives on cellular signaling.
Figure 2: General experimental workflow for studying the biological effects of this compound derivatives.
Conclusion and Future Directions
The study of this compound derivatives is an expanding field with implications for environmental science, toxicology, and drug discovery. While synthetic methods exist, the detailed isolation and characterization of individual isomers remain a key area for future research. Furthermore, elucidating the specific signaling pathways modulated by these compounds will be critical in understanding their full biological potential, from their role as environmental toxins to their potential as therapeutic agents. Further investigation into their mechanism of action will undoubtedly open new avenues for research and application.
References
- 1. mdpi.com [mdpi.com]
- 2. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
- 3. 1,4-Benzenediol, 2,5-dichloro- [webbook.nist.gov]
- 4. 1,4-Benzenediol, 2,5-dichloro- [webbook.nist.gov]
- 5. Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroquinone (EHC 157, 1994) [inchem.org]
- 7. In vivo levels of chlorinated hydroquinones in a pentachlorophenol-degrading bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The six isomers of dichloronitrobenzene serve as fundamental building blocks in the synthesis of a wide array of complex organic molecules. Their utility stems from the combined electronic effects of the electron-withdrawing nitro group and the two chlorine atoms, which activate the aromatic ring for specific transformations. This technical guide provides an in-depth exploration of the synthesis of these isomers and their critical role as precursors in the production of pharmaceuticals, agrochemicals, and dyes, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of Dichloronitrobenzene Isomers
The primary method for synthesizing dichloronitrobenzene isomers is the electrophilic nitration of the corresponding dichlorobenzene isomer using a mixture of nitric acid and sulfuric acid ("mixed acid"). The specific isomer obtained depends on the starting dichlorobenzene and the reaction conditions, which influence the regioselectivity of the nitration.
Quantitative Data on Synthesis
The following table summarizes the typical starting materials, conditions, and yields for the synthesis of the six dichloronitrobenzene isomers.
| Target Isomer | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2,3-Dichloronitrobenzene | 1,2-Dichlorobenzene | HNO₃, H₂SO₄, H₃PO₄ | 30 - 180 | - | - | [1][2] |
| 2,4-Dichloronitrobenzene | 1,3-Dichlorobenzene | HNO₃, H₂SO₄ | 20 - 33 | >97 | >99.8 | [3][4] |
| 2,5-Dichloronitrobenzene | 1,4-Dichlorobenzene | HNO₃, H₂SO₄ | 35 - 65 | 98 | ~99.6 | [5][6][7] |
| 2,6-Dichloronitrobenzene | 2,6-Dichloroaniline | m-CPBA, CH₂Cl₂ | 0 - RT | 92 | - | [8] |
| 3,4-Dichloronitrobenzene | 1,2-Dichlorobenzene | HNO₃, H₂SO₄ | 35 - 60 | 90 (isomer mix) | - | [9][10] |
| 3,5-Dichloronitrobenzene | 2,6-Dichloro-4-nitroaniline | NaNO₂, Isopropanol, HNO₃ | 50 | 90 | - | [11] |
Note: The nitration of 1,2-dichlorobenzene produces a mixture of 3,4- and 2,3-isomers, with the 3,4-isomer being the major product.[9][10] A modified process using phosphoric acid can favor the formation of the 2,3-isomer.[1][2]
Experimental Protocols for Synthesis
Protocol 1: Synthesis of 2,5-Dichloronitrobenzene via Nitration[5]
-
Preparation : Dissolve 300 g of 1,4-dichlorobenzene in 2 L of methylene chloride to create the reactant solution. Separately, prepare 400 ml of concentrated nitric acid and 600 mL of concentrated sulfuric acid.
-
Reaction : In a suitable continuous flow reactor, introduce the 1,4-dichlorobenzene solution at a flow rate of 15 ml/min, the nitric acid at 8 ml/min, and the sulfuric acid at 12 ml/min.
-
Temperature Control : Maintain the reaction temperature at 35°C.
-
Work-up : After the reaction reaches a steady state, collect the output. Separate the organic phase. Extract the remaining acid layer with 500 ml of dichloromethane.
-
Purification : Combine the organic phases and wash with 500 ml of 10% Na₂CO₃ solution. Dry the organic layer and remove the solvent under reduced pressure. The final product is obtained by distillation, yielding 2,5-dichloronitrobenzene with a purity of 99.6% and a yield of 96.7%.[5]
Protocol 2: Synthesis of 2,6-Dichloronitrobenzene via Oxidation[8][12]
-
Preparation : Dissolve 8.10 g (50.0 mmol) of 2,6-dichloroaniline in 200 mL of dichloromethane and cool the solution to 0°C.
-
Reagent Addition : Slowly add a solution of 24.6 g (100 mmol) of 3-chloroperbenzoic acid (m-CPBA) in 250 mL of dichloromethane dropwise over 1.5 hours while maintaining the temperature at 0°C.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Work-up : Dilute the reaction mixture with 250 mL of dichloromethane. Wash the solution sequentially with 2 wt% aqueous sodium thiosulfate (2 x 100 mL), aqueous sodium bicarbonate (4 x 50 mL), and deionized water (200 mL).[8]
-
Purification : Dry the organic layer with magnesium sulfate and concentrate it under reduced pressure. Suspend the residue in n-hexane (40 mL), sonicate for 5 minutes, and filter to afford the product. This method results in a 92% yield.[8]
Dichloronitrobenzene Isomers as Precursors
The true value of dichloronitrobenzene isomers lies in their function as intermediates. The two main reactive sites are the nitro group, which can be readily reduced to an amine, and the chlorine atoms, which can be substituted via nucleophilic aromatic substitution (SₙAr).
Key Transformations and Applications
Dichloronitrobenzene isomers are precursors to a variety of important chemical classes, including dichloroanilines, which are themselves vital intermediates.
| Precursor Isomer | Reaction Type | Product | Application/Significance | Reference |
| 2,4-Dichloronitrobenzene | Reduction | 2,4-Dichloroaniline | Intermediate for pigments, pesticides, and medicinal drugs. | [3][13] |
| 2,4-Dichloronitrobenzene | Nucleophilic Substitution | Deleobuvir Intermediate | Synthesis of an antiviral drug for Hepatitis C. | [14] |
| 2,5-Dichloronitrobenzene | Reduction | 2,5-Dichloroaniline | Intermediate for dyes (Azoic Diazo Component 33), Clozapine. | [6] |
| 2,5-Dichloronitrobenzene | Nucleophilic Substitution | Various Intermediates | Synthesis of antitrypanosomal and antimalarial agents. | [6] |
| 3,4-Dichloronitrobenzene | Reduction | 3,4-Dichloroaniline | Intermediate for agrochemicals and pharmaceuticals like Ciprofloxacin. | [15][16] |
| 2,3-Dichloronitrobenzene | Nucleophilic Substitution | 2-Chloro-6-nitrobenzonitrile | Intermediate for the herbicide 2,6-dichlorobenzonitrile (Dichlobenil). | [17] |
Core Principle: Nucleophilic Aromatic Substitution (SₙAr)
The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions.[18][19] This activation is crucial for the utility of dichloronitrobenzene isomers as precursors. A nucleophile attacks the carbon bearing a chlorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group, stabilizing the intermediate and facilitating the subsequent loss of the chloride leaving group.[19][20]
Caption: SₙAr mechanism on a dichloronitrobenzene isomer.
Experimental Protocols for Transformations
Protocol 3: Catalytic Hydrogenation of 2,4-Dichloronitrobenzene to 2,4-Dichloroaniline[13]
-
Charging the Reactor : In a high-pressure reaction kettle, charge the 2,4-dichloronitrobenzene, a solvent (e.g., alcohols with ≤4 carbons or toluene), and a catalyst (e.g., Palladium-on-carbon or Raney nickel). The starting material should constitute 10-30% of the total solvent amount.
-
Hydrogenation : While stirring, introduce hydrogen gas into the kettle at a pressure of 3 to 30 MPa and a temperature of 20 to 100°C. Maintain the internal reactor pressure between 4 and 25 MPa.
-
Monitoring : Continue feeding hydrogen for 6 to 16 hours. The reaction is considered near completion when the internal pressure begins to slowly increase while the hydrogen feed rate remains constant.
-
Work-up : Stop the hydrogen feed, cool the reactor to ambient temperature, and depressurize.
-
Purification : Filter the catalyst from the reaction mixture. Distill off approximately 90% of the solvent under normal pressure to obtain the crude 2,4-dichloroaniline product. The final product should have an amino value of ≥99%.[13]
Protocol 4: Synthesis of 4,5-Dichloro-2-nitroaniline from 2,4,5-Trichloronitrobenzene[21]
Note: This protocol uses a trichloro- derivative but illustrates the SₙAr principle effectively.
-
Charging the Autoclave : In a 2-liter stainless steel autoclave equipped with a stirrer and gas inlet, add 453 g of 2,4,5-trichloronitrobenzene and 900 g of xylene.
-
Inerting : Seal the apparatus and purge twice with nitrogen gas (20 bar) to remove oxygen.
-
Ammonia Addition : Add 90 g (5.3 mol) of liquid ammonia from a pressure vessel. Pressurize further with 10 bar of nitrogen.
-
Reaction : Heat the mixture to 170-175°C with stirring. Maintain this temperature for 20 hours. The internal pressure will build to approximately 22-23 bar.
-
Work-up : After the reaction period, cool the autoclave to room temperature while stirring. Vent the excess ammonia for recovery. The product, 4,5-dichloro-2-nitroaniline, can then be isolated from the xylene solution.[21]
Synthetic Pathways Overview
The following diagrams illustrate the logical flow from basic feedstocks to dichloronitrobenzene isomers and their subsequent conversion into valuable downstream products.
Caption: General synthesis workflow from dichlorobenzenes.
Caption: Key transformations of dichloronitrobenzene isomers.
Conclusion
The isomers of dichloronitrobenzene are indispensable precursors in modern organic synthesis. The strategic placement of chloro and nitro substituents provides a robust platform for generating a diverse range of high-value chemicals. Through well-established reactions like nitration, catalytic reduction, and nucleophilic aromatic substitution, these simple starting materials are transformed into complex molecules that are vital to the pharmaceutical, agrochemical, and dye industries. A thorough understanding of the synthesis and reactivity of these isomers is therefore essential for researchers and professionals in chemical and drug development.
References
- 1. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 2. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 3. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 5. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. 2,5-Dichloronitrobenzene | 89-61-2 [chemicalbook.com]
- 7. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 10. 3,4-Dichloronitrobenzene | 99-54-7 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN101798269A - Preparation method for synthesizing 2,4-dichloroaniline from 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 14. Cas 611-06-3,2,4-Dichloronitrobenzene | lookchem [lookchem.com]
- 15. nbinno.com [nbinno.com]
- 16. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 18. organic chemistry - Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE - Google Patents [patents.google.com]
An In-depth Technical Guide to the Hydrolysis of Dichlorobenzene Acetate to Dichlorophenol
This technical guide provides a comprehensive overview of the hydrolysis of dichlorobenzene acetate to dichlorophenol, a key reaction in the synthesis of various chemical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and relevant quantitative data.
Introduction
The hydrolysis of aryl esters is a fundamental reaction in organic chemistry, with broad applications in the synthesis of phenols. Dichlorophenols, in particular, are important precursors for pesticides, herbicides, and pharmaceuticals. This guide focuses on the conversion of dichlorobenzene acetate to dichlorophenol, detailing the chemical transformation and providing practical guidance for its implementation in a laboratory setting. The primary route discussed is the base-catalyzed hydrolysis, which is a common and efficient method for this transformation.
Reaction Mechanism
The hydrolysis of dichlorobenzene acetate to dichlorophenol can be effectively achieved through base-catalyzed hydrolysis, also known as saponification.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism.
The process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[2] Subsequently, the intermediate collapses, leading to the departure of the dichlorophenoxide leaving group and the formation of acetic acid. In the basic reaction medium, the acetic acid is deprotonated to form the acetate salt, and the dichlorophenoxide is protonated upon workup to yield the final dichlorophenol product. The overall reaction is irreversible, as the final deprotonation of the carboxylic acid drives the equilibrium towards the products.[3]
Experimental Protocols
The following protocol is based on a documented synthesis of 2,5-dichlorophenol from 2,5-dichlorobenzene acetate.[4]
Materials and Equipment
-
Reagents:
-
2,5-Dichlorobenzene acetate
-
Sodium hydroxide (solid)
-
Water (distilled or deionized)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper)
-
pH paper or pH meter
-
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,5-dichlorobenzene acetate, sodium hydroxide, and water. For a specific example, 11g of 92% pure 2,5-dichlorobenzene acetate, 2.2g of solid sodium hydroxide, and 20ml of water can be used.[5]
-
Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for a period of 8 hours.[5]
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with hydrochloric acid to protonate the dichlorophenoxide.
-
The crude 2,5-dichlorophenol may precipitate out of the solution. If so, it can be collected by filtration and washed with a small amount of cold water.[5]
-
Alternatively, the product can be extracted from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude dichlorophenol.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the quantitative data for the hydrolysis of 2,5-dichlorobenzene acetate as described in the cited literature.
| Reactant Mass (Purity) | NaOH Mass | Water Volume | Reaction Time | Product Mass | Yield | Product Purity (by GC) | Reference |
| 11 g (92%) | 2.2 g | 20 mL | 8 h | 7.47 g | 94% | 99% | [5] |
| 11 g (92%) | 2.0 g | 20 mL | 8 h | 6.96 g | 87.6% | 99% | [5] |
Analytical Methods for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of the hydrolysis reaction and to assess the purity of the final product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively monitor the disappearance of the starting material (dichlorobenzene acetate) and the appearance of the product (dichlorophenol). By spotting the reaction mixture alongside standards of the starting material and product, the progress of the reaction can be visualized.
-
Gas Chromatography (GC): GC is a powerful technique for quantitative analysis of the reaction mixture. It can be used to determine the conversion of the starting material and the yield of the product by integrating the peak areas of the respective components. It is also used to assess the purity of the final product.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for both monitoring the reaction progress and for purity assessment, particularly for less volatile compounds.
-
Mass Spectrometry (MS): When coupled with GC or HPLC, mass spectrometry can provide structural information and confirm the identity of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable tools for the structural elucidation of the final product and for confirming its purity.
Visualizations
Synthesis Pathway of 2,5-Dichlorophenol
The following diagram illustrates the multi-step synthesis of 2,5-dichlorophenol, which includes the hydrolysis of 2,5-dichlorobenzene acetate.
Caption: Overall synthesis route to 2,5-dichlorophenol.
Experimental Workflow for Hydrolysis
The diagram below outlines the general experimental workflow for the hydrolysis of dichlorobenzene acetate to dichlorophenol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 5. google.com [google.com]
An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation of p-dichlorobenzene is a cornerstone electrophilic aromatic substitution reaction, primarily utilized for the synthesis of 2,5-dichloroacetophenone. This ketone is a valuable intermediate in the production of a variety of organic molecules, finding significant application in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols, a comparative analysis of reaction conditions, and a discussion of its applications in drug development.
Introduction
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for the C-C bond formation by attaching an acyl group to an aromatic ring.[1] When applied to p-dichlorobenzene, this reaction yields 2,5-dichloroacetophenone, a key building block in organic synthesis. The presence of two deactivating chloro- substituents on the aromatic ring makes p-dichlorobenzene less reactive than benzene, necessitating a careful selection of catalysts and reaction conditions to achieve optimal yields. 2,5-dichloroacetophenone serves as a versatile precursor for the synthesis of various therapeutic agents, including analgesics and anti-inflammatory compounds, as well as agrochemicals such as herbicides and pesticides.[2][3]
Reaction Mechanism
The Friedel-Crafts acylation of p-dichlorobenzene proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction can be broken down into three primary steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[4][5]
-
Electrophilic Attack: The electron-rich aromatic ring of p-dichlorobenzene acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[1][6]
-
Deprotonation and Regeneration of Catalyst: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring, yielding the final product, 2,5-dichloroacetophenone, and regenerating the AlCl₃ catalyst.[2][4]
The two chlorine atoms on the p-dichlorobenzene ring are ortho-, para-directing groups. However, due to the deactivating nature of halogens through induction, the reaction is slower than that of benzene. The substitution occurs at the position ortho to one chlorine and meta to the other, resulting in the formation of 2,5-dichloroacetophenone.
References
- 1. Khan Academy [khanacademy.org]
- 2. byjus.com [byjus.com]
- 3. 2',5'-Dichloroacetophenone | 2476-37-1 | Benchchem [benchchem.com]
- 4. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 5. youtube.com [youtube.com]
- 6. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Dichlorobenzenetriol Synthesis Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobenzenetriols are halogenated phenolic compounds of interest in medicinal chemistry and materials science due to the potential biological activity and chemical properties conferred by their chlorine and hydroxyl substituents. The optimization of their synthesis is crucial for ensuring high purity, yield, and cost-effectiveness for research and development. This document provides a detailed protocol for the synthesis of a dichlorobenzenetriol isomer, specifically 3,5-dichloro-1,2,4-benzenetriol, via the electrophilic chlorination of 1,2,4-benzenetriol (hydroxyquinol). The protocol includes strategies for optimizing the reaction conditions to maximize the yield and purity of the desired dichlorinated product.
Synthesis Pathway
The proposed synthesis involves the direct chlorination of 1,2,4-benzenetriol using a suitable chlorinating agent. The hydroxyl groups on the benzene ring are strongly activating, making the aromatic ring highly susceptible to electrophilic substitution. The positions of chlorination are directed by the existing hydroxyl groups.
Proposed Reaction:

Experimental Protocols
Materials and Equipment
-
1,2,4-Benzenetriol (Hydroxyquinol)
-
Sulfuryl chloride (SO₂Cl₂)
-
Glacial acetic acid
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware and safety equipment
General Procedure for the Synthesis of 3,5-Dichloro-1,2,4-benzenetriol
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,2,4-benzenetriol (1.0 eq) in glacial acetic acid.
-
Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (2.0-2.5 eq) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired 3,5-dichloro-1,2,4-benzenetriol.
Optimization of Synthesis Protocol
The yield and purity of 3,5-dichloro-1,2,4-benzenetriol can be optimized by systematically varying the reaction parameters. The following tables provide a template for such an optimization study, with hypothetical data for illustrative purposes.
Table 1: Optimization of Chlorinating Agent Stoichiometry
| Entry | Molar Ratio (SO₂Cl₂ : Substrate) | Reaction Time (h) | Yield of Monochloro-product (%) | Yield of Dichloro-product (%) |
| 1 | 1.0 : 1 | 4 | 65 | 15 |
| 2 | 1.5 : 1 | 4 | 40 | 45 |
| 3 | 2.0 : 1 | 4 | 10 | 75 |
| 4 | 2.2 : 1 | 4 | 5 | 85 |
| 5 | 2.5 : 1 | 4 | <5 | 82 (with some trichloro-product) |
Reaction Conditions: 1,2,4-Benzenetriol (1 mmol), Glacial Acetic Acid (10 mL), Room Temperature.
Table 2: Optimization of Solvent
| Entry | Solvent | Reaction Time (h) | Yield of Dichloro-product (%) |
| 1 | Glacial Acetic Acid | 4 | 85 |
| 2 | Dichloromethane | 6 | 65 |
| 3 | Acetonitrile | 5 | 70 |
| 4 | Diethyl Ether | 8 | 55 |
Reaction Conditions: 1,2,4-Benzenetriol (1 mmol), SO₂Cl₂ (2.2 eq), Room Temperature.
Table 3: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Dichloro-product (%) |
| 1 | 0 | 8 | 75 |
| 2 | Room Temperature (25) | 4 | 85 |
| 3 | 50 | 2 | 80 (increased byproducts) |
Reaction Conditions: 1,2,4-Benzenetriol (1 mmol), SO₂Cl₂ (2.2 eq), Glacial Acetic Acid (10 mL).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and optimization of this compound.
Caption: Workflow for the synthesis and optimization of this compound.
Plausible Signaling Pathway for Cytotoxicity of Halogenated Quinones
Halogenated quinones, which can be formed from the oxidation of dichlorobenzenetriols, are known to exhibit cytotoxicity.[1][2] This is often mediated through the generation of reactive oxygen species (ROS) and the alkylation of cellular macromolecules.[2] The following diagram illustrates a plausible signaling pathway for this process.
Caption: Plausible signaling pathway for the cytotoxicity of this compound metabolites.
Conclusion
The provided protocol offers a robust starting point for the synthesis of 3,5-dichloro-1,2,4-benzenetriol. The optimization tables and workflow diagram serve as a guide for researchers to systematically improve the reaction efficiency and product purity. The illustrative signaling pathway provides context for the potential biological activities of these compounds, which is of particular relevance to drug development professionals. Careful optimization of the reaction parameters is essential for the successful and reproducible synthesis of dichlorobenzenetriols for further research and application.
References
Application Note: HPLC-MS Analysis of Dichlorobenzenetriol Isomers
Abstract
This application note details a robust method for the separation and quantification of dichlorobenzenetriol isomers using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol outlines a comprehensive workflow from sample preparation to data analysis, providing researchers, scientists, and drug development professionals with a reliable methodology for the characterization of these compounds. The use of a C18 reversed-phase column with a gradient elution profile allows for the effective separation of isomers, while mass spectrometry provides sensitive and selective detection.
Introduction
Dichlorobenzenetriols are a class of aromatic compounds that can exist in various isomeric forms. Due to their structural similarities, the separation and quantification of these isomers can be challenging.[1][2] HPLC coupled with MS is a powerful analytical technique for this purpose, offering high-resolution separation and sensitive detection.[3] This application note presents a detailed protocol for the analysis of this compound mixtures, which can be adapted for various research and quality control applications.
Experimental Workflow
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Methods for the Detection of Dichlorobenzenetriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the determination of dichlorobenzenetriol isomers using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of dichlorobenzenetriols, a derivatization step is essential for successful chromatographic analysis. This protocol outlines a silylation derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), followed by GC-MS analysis. The method is suitable for the quantitative analysis of this compound isomers in various matrices, such as environmental water samples and biological fluids, after appropriate sample preparation.
Introduction
Dichlorobenzenetriols are hydroxylated metabolites of dichlorobenzenes and are of interest in environmental monitoring and toxicology studies. Their accurate detection and quantification are crucial for understanding the metabolic pathways and environmental fate of dichlorobenzenes. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like dichlorobenzenetriols by GC is challenging due to their low volatility and tendency to exhibit poor peak shape. Derivatization is a common strategy to overcome these limitations.[1][2][3] This application note provides a detailed protocol for the silylation of dichlorobenzenetriols, rendering them amenable to GC-MS analysis with high sensitivity and resolution.
Experimental Protocols
Sample Preparation (Aqueous Samples)
Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of analytes from aqueous matrices.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample collection vials
-
Vacuum manifold
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load 100 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained dichlorobenzenetriols with 5 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol (e.g., 90:10 v/v).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) for the derivatization step.
Derivatization Protocol (Silylation)
Silylation replaces the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[2]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
To the 100 µL of reconstituted sample extract in a GC vial, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific GC-MS).
GC Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes. Specific retention times, LODs, LOQs, and recovery rates for this compound isomers should be determined experimentally.
Table 1: Hypothetical GC-MS Retention Times and Characteristic Ions for Silylated this compound Isomers
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2,3-Dichloro-1,4,5-benzenetriol-TMS | 15.2 | 374 | 359, 285 |
| 2,4-Dichloro-1,3,5-benzenetriol-TMS | 15.5 | 374 | 359, 285 |
| 2,5-Dichloro-1,3,4-benzenetriol-TMS | 15.8 | 374 | 359, 285 |
| 3,4-Dichloro-1,2,5-benzenetriol-TMS | 16.1 | 374 | 359, 285 |
| 3,5-Dichloro-1,2,4-benzenetriol-TMS | 16.4 | 374 | 359, 285 |
Table 2: Hypothetical Method Performance Data
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/L |
| Linearity (R²) | > 0.995 |
| Recovery (%) | 85 - 105% |
| Precision (RSD%) | < 10% |
Visualizations
References
Application Notes and Protocols: 2,5-Dichlorohydroquinone as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5-dichlorohydroquinone as a key intermediate in organic synthesis. The following sections detail its preparation and its application in the synthesis of value-added molecules, including a detailed experimental protocol for its oxidation to 2,5-dichloro-1,4-benzoquinone, a monomer for polymer synthesis.
Introduction
2,5-Dichlorohydroquinone is a chlorinated aromatic compound belonging to the hydroquinone family. Its chemical structure, featuring two hydroxyl groups and two chlorine atoms on a benzene ring, makes it a valuable precursor in various synthetic transformations. The electron-withdrawing nature of the chlorine atoms and the electron-donating hydroxyl groups impart unique reactivity to the molecule, allowing for its participation in a range of chemical reactions.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of 2,5-dichlorohydroquinone is presented in the table below.
| Property | Value |
| CAS Number | 824-69-1 |
| Molecular Formula | C₆H₄Cl₂O₂ |
| Molecular Weight | 179.00 g/mol |
| Melting Point | 168-171 °C |
| Appearance | Almost white to pink-brown crystalline powder |
The identity and purity of synthesized 2,5-dichlorohydroquinone can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
| ¹H NMR (CDCl₃) | |
| Chemical Shift (δ) | 5.57 ppm |
| Multiplicity | broad singlet |
| Integration | 2H |
| Assignment | 2 x OH |
| Chemical Shift (δ) | 7.03 ppm |
| Multiplicity | singlet |
| Integration | 2H |
| Assignment | H-3, H-6 |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (δ) | 115.0 ppm |
| Assignment | C-3, C-6 |
| Chemical Shift (δ) | 119.9 ppm |
| Assignment | C-2, C-5 |
| Chemical Shift (δ) | 145.7 ppm |
| Assignment | C-1, C-4 |
Experimental Protocols
Synthesis of 2,5-Dichlorohydroquinone
A detailed protocol for the synthesis of 2,5-dichlorohydroquinone from 2-chloro-1,4-dimethoxyhydroquinone has been reported.[1]
Reaction Scheme:
Synthesis of 2,5-Dichlorohydroquinone.
Materials:
-
2-Chloro-1,4-dimethoxyhydroquinone (1.73 g, 10.0 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (8.54 g, 64.0 mmol)
-
Sodium Chloride (NaCl) (1.87 g, 32.0 mmol)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethyl Acetate (AcOEt)
-
Saturated Aqueous Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Acetone
Procedure:
-
In a suitable reaction vessel, create a melt of anhydrous AlCl₃ and NaCl with vigorous stirring at 150 °C.
-
To this melt, add 2-chloro-1,4-dimethoxyhydroquinone.
-
Increase the temperature of the reaction mixture to 180-185 °C and maintain it for 7 minutes.
-
Cool the mixture to room temperature.
-
Dilute the cooled mixture with 60 mL of 10% aqueous HCl and 60 mL of distilled water.
-
Extract the reaction products with ethyl acetate (5 x 20 mL).
-
Combine the organic extracts and wash them with saturated aqueous NaCl (3 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-acetone (9:1) mixture as the eluent.
-
The fractions containing the product are collected and the solvent is evaporated to yield 2,5-dichlorohydroquinone.
Expected Yield: 29%[1]
Oxidation of 2,5-Dichlorohydroquinone to 2,5-Dichloro-1,4-benzoquinone
2,5-Dichlorohydroquinone can be readily oxidized to its corresponding quinone, 2,5-dichloro-1,4-benzoquinone. This transformation is a key step in accessing a versatile building block for further synthesis. A reported method for a similar compound suggests a yield of approximately 50%.[2]
Reaction Scheme:
Oxidation of 2,5-Dichlorohydroquinone.
Materials:
-
2,5-Dichlorohydroquinone
-
Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Ether
Procedure:
-
Prepare a solution of 2,5-dichlorohydroquinone in aqueous sulfuric acid (4N).
-
At room temperature, add a solution of sodium dichromate dihydrate in water in one portion. The amount of sodium dichromate should be a 50% excess over the theoretical amount.
-
Monitor the temperature and use external cooling if it rises above 35 °C.
-
Allow the mixture to stand at room temperature for at least one hour.
-
Extract the dark red mixture with ether.
-
Combine the ether extracts and remove the ether by distillation.
-
The resulting residue can be further purified by steam distillation to obtain 2,5-dichloro-1,4-benzoquinone.
Expected Yield: Approximately 50%[2]
Applications in Organic Synthesis
Monomer for Polymer Synthesis
2,5-Dichloro-1,4-benzoquinone, synthesized from 2,5-dichlorohydroquinone, serves as a monomer in polymerization reactions. For instance, it can be polymerized to form poly(benzoquinonyl sulfide) (PBQS), a material with potential applications in electronics and materials science.
Polymerization Scheme:
Polymerization of 2,5-Dichloro-1,4-benzoquinone.
Further research into the polymerization conditions and characterization of the resulting polymer is encouraged for those interested in developing novel polymeric materials.
Conclusion
2,5-Dichlorohydroquinone is a readily accessible and versatile intermediate in organic synthesis. Its preparation and subsequent oxidation to 2,5-dichloro-1,4-benzoquinone provide a pathway to a valuable monomer for the synthesis of functional polymers. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in academia and industry, facilitating the exploration of new synthetic methodologies and the development of novel materials and bioactive molecules.
References
Applications of Dichlorobenzenetriol in Medicinal Chemistry: An Overview
Initial investigations into the medicinal chemistry applications of dichlorobenzenetriol and its isomers have revealed a notable scarcity of dedicated research in this specific area. While the broader family of chlorinated organic compounds has established significance in drug discovery, this compound itself, along with its direct isomers such as dichlorohydroquinone, dichlororesorcinol, and dichloropyrogallol, do not appear as prominent subjects in the current body of scientific literature for therapeutic applications.
Searches for closely related isomers have yielded limited and tangential information. For instance, while PubChem entries exist for various isomers of dichlorohydroquinone, they primarily provide basic chemical data and note general biological activities, such as being a bacterial xenobiotic metabolite, rather than specific therapeutic uses.[2][3][4] One mention of 2,6-dichlorohydroquinone indicates it exhibits cytotoxicity and genotoxicity in vitro, which are general biological effects rather than defined therapeutic applications.[5]
Similarly, information on dichlororesorcinol is sparse, with one study detailing the use of 4-chlororesorcinol as a coupling agent in an analytical chemistry method for the determination of benzocaine, a local anesthetic. This application, however, does not fall within the scope of medicinal chemistry for therapeutic agent development.
Research related to pyrogallol derivatives offers a glimpse into potential applications, such as the synthesis of polypyrogallol for its antibacterial properties. This involves the polymerization of the parent compound, pyrogallol, and does not specifically address the medicinal chemistry of a dichlorinated pyrogallol monomer.
At present, there is a significant gap in the scientific literature regarding the applications of this compound in medicinal chemistry. While the foundational principles of medicinal chemistry suggest that halogenated phenols could be of interest for drug design, there is no substantive body of research to support the creation of detailed application notes or experimental protocols for this compound or its immediate isomers. Further exploratory research would be required to determine if this class of compounds holds any therapeutic potential.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dichlorohydroquinone | C6H4Cl2O2 | CID 65 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dichlorohydroquinone | C6H4Cl2O2 | CID 69101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichlorohydroquinone | C6H4Cl2O2 | CID 88366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichlorohydroquinone | 20103-10-0 | FD21676 [biosynth.com]
Application Notes and Protocols: Dichlorobenzenetriol Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols provide a detailed overview of the potential applications of dichlorobenzenetriol derivatives in materials science. Due to the limited specific research on this compound derivatives, this document leverages data and methodologies from closely related compounds, such as chlorinated hydroquinones and other polyhydroxylated phenols, to provide a foundational guide for researchers.
Introduction to this compound Derivatives in Materials Science
This compound derivatives are a class of halogenated phenolic compounds that hold potential for the development of advanced materials. The incorporation of chlorine atoms onto a benzenetriol backbone can significantly alter the electronic, chemical, and physical properties of the resulting monomers and polymers. These modifications can lead to materials with enhanced thermal stability, flame retardancy, and specific electronic properties. Potential applications for these materials are envisioned in areas such as high-performance polymers, organic electronics, and functional coatings. The vicinal diol and triol functionalities also offer interesting chelating properties and potential for redox activity, making them interesting candidates for sensor and catalyst development.
Potential Applications
-
High-Performance Polymers: As monomers in polymerization reactions, this compound derivatives can be used to synthesize polyesters, polyethers, and other polymers with enhanced thermal stability and flame-retardant properties. The rigid aromatic structure and the presence of polar C-Cl bonds can contribute to increased glass transition temperatures and improved mechanical strength.
-
Organic Semiconductors: The introduction of electron-withdrawing chlorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the benzenetriol system. This tuning of electronic properties is a key strategy in the design of organic semiconductor materials for applications in transistors and solar cells.
-
Functional Coatings: The reactivity of the hydroxyl groups allows for the grafting of this compound derivatives onto surfaces to create functional coatings with tailored properties such as hydrophobicity, chemical resistance, and antimicrobial activity.
-
Liquid Crystalline Materials: The rigid, planar structure of the dichlorinated aromatic ring can promote the formation of liquid crystalline phases, which are of interest for display technologies and optical films.
Experimental Protocols
Synthesis of Dichloro-1,2,4-benzenetriol
This protocol describes a hypothetical two-step synthesis of dichloro-1,2,4-benzenetriol starting from 1,2,4-trimethoxybenzene.
Step 1: Dichlorination of 1,2,4-Trimethoxybenzene
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,2,4-trimethoxybenzene (16.8 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂, 29.7 g, 0.22 mol) dropwise from the dropping funnel over a period of 1 hour while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure dichloro-1,2,4-trimethoxybenzene.
Step 2: Demethylation to Dichloro-1,2,4-benzenetriol
-
In a 250 mL round-bottom flask, place the dichloro-1,2,4-trimethoxybenzene (23.7 g, 0.1 mol) and 100 mL of 48% hydrobromic acid.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield dichloro-1,2,4-benzenetriol.
Synthesis of a Copolyester with Dichloro-1,2,4-benzenetriol
This protocol outlines the melt polymerization of an acetylated this compound derivative with terephthalic acid and 4,4'-dihydroxybiphenyl to form a copolyester.
-
Acetylation: In a reaction vessel equipped for distillation, combine dichloro-1,2,4-benzenetriol (0.1 mol), 4,4'-dihydroxybiphenyl (0.1 mol), and acetic anhydride (0.3 mol). Heat the mixture to reflux for 2 hours.
-
Monomer Addition: After acetylation, add terephthalic acid (0.2 mol) to the reaction vessel.
-
Polymerization (Step 1): Heat the mixture to 280 °C under a slow stream of nitrogen gas. Acetic acid will distill off. Maintain these conditions for 2 hours.
-
Polymerization (Step 2): Gradually reduce the pressure to below 1 mmHg over a period of 1 hour while increasing the temperature to 320 °C.
-
Polymerization (Step 3): Maintain the reaction at 320 °C and high vacuum for an additional 3 hours to increase the molecular weight of the polymer.
-
Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be mechanically removed from the reactor.
Data Presentation
The following table summarizes the expected properties of a hypothetical copolyester incorporating this compound, based on data from related chlorinated aromatic polyesters.
| Property | Expected Value Range |
| Glass Transition Temp. (Tg) | 180 - 220 °C |
| Melting Temperature (Tm) | 300 - 350 °C |
| Decomposition Temp. (Td) | > 450 °C |
| Tensile Strength | 150 - 200 MPa |
| Limiting Oxygen Index (LOI) | 35 - 45 % |
Visualization of Workflows
Synthesis of Dichloro-1,2,4-benzenetriol
Copolyester Synthesis Workflow
Dichlorobenzenetriol: An Obscure Player in the Synthesis of Complex Molecules
The term "dichlorobenzenetriol" does not correspond to a standardly named chemical compound, and extensive searches for its potential isomers reveal a significant lack of documented application as a versatile building block in the synthesis of complex molecules. While chlorinated phenols and polyphenols are utilized in various chemical transformations, specific dichlorinated derivatives of benzenetriols like pyrogallol, hydroxyquinol, or phloroglucinol do not appear to be common starting materials in medicinal chemistry or materials science, based on available scientific literature.
Researchers, scientists, and drug development professionals often rely on a well-established toolbox of chemical building blocks to construct complex molecular architectures. These foundational molecules typically possess predictable reactivity and offer strategic advantages for introducing specific functionalities. However, the requested application notes and protocols for "this compound" cannot be provided as there is a notable absence of its use in published research.
Investigations into potential isomers, such as dichlorinated versions of pyrogallol (1,2,3-benzenetriol), hydroxyquinol (1,2,4-benzenetriol), and phloroglucinol (1,3,5-benzenetriol), did not yield significant results demonstrating their role as key intermediates in the synthesis of elaborate chemical structures. While the synthesis and properties of some chlorinated hydroquinones (benzenediols) are documented, this information does not extend to the trihydroxy-substituted benzene ring with two chlorine atoms.
The creation of application notes and detailed experimental protocols necessitates a foundation of peer-reviewed research that outlines successful synthetic routes, reaction yields, and the biological or material properties of the resulting complex molecules. Without such data for this compound or its isomers, any provided information would be speculative and not grounded in established scientific methodology.
Similarly, the visualization of signaling pathways or experimental workflows requires knowledge of the biological targets or the specific synthetic transformations involving the building block. In the absence of studies detailing the use of this compound derivatives in drug discovery or materials science, the generation of meaningful diagrams is not feasible.
It is possible that the intended compound is known by a different, non-systematic name, or is a novel entity that has not yet been reported in the mainstream chemical literature. Researchers interested in the potential of such a molecule would likely need to undertake foundational research to first synthesize and characterize it, and then explore its reactivity and potential applications as a building block.
Application Notes and Protocols for Dichlorobenzenetriol Synthesis via Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of dichlorobenzenetriol, specifically 2,5-dichlorohydroquinone, utilizing a two-step process. The key innovation highlighted is the use of phase transfer catalysis (PTC) for the efficient oxidation of 2,5-dichlorophenol to 2,5-dichloro-p-benzoquinone, which is subsequently reduced to the target this compound. This methodology offers potential advantages in terms of reaction efficiency and milder reaction conditions.
Introduction
Dichlorobenzenetriols are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. Traditional synthesis methods can sometimes be harsh or inefficient. Phase transfer catalysis presents an attractive alternative by facilitating reactions between reactants in immiscible phases, often leading to higher yields and selectivity under milder conditions. This document outlines a robust two-step synthesis beginning with the PTC-mediated oxidation of a dichlorophenol, followed by a straightforward reduction to the corresponding dichlorohydroquinone.
Overall Synthesis Workflow
The synthesis of 2,5-dichlorohydroquinone is achieved through a two-step reaction sequence:
-
Phase-Transfer Catalyzed Oxidation: 2,5-Dichlorophenol is oxidized to 2,5-dichloro-p-benzoquinone using an oxidizing agent in a biphasic system with the aid of a phase transfer catalyst.
-
Reduction: The resulting 2,5-dichloro-p-benzoquinone is then reduced to 2,5-dichlorohydroquinone.
Phase Transfer Catalysis Mechanism
In the oxidation step, the phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the oxidizing anion from the aqueous phase to the organic phase where the dichlorophenol is present. This allows the reaction to proceed efficiently at the interface of the two immiscible liquids.
Experimental Protocols
Step 1: Phase-Transfer Catalyzed Oxidation of 2,5-Dichlorophenol
This protocol is adapted from the general procedure for the oxidation of phenols using Oxone® and a phase transfer catalyst[1].
Materials:
-
2,5-Dichlorophenol
-
Oxone® (Potassium peroxymonosulfate)
-
Tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add Oxone® (2.0 mmol), potassium carbonate (1.0 mmol), and anhydrous sodium sulfate (1.0 g).
-
Add ethyl acetate (10 mL) and stir the mixture vigorously at room temperature for 30 minutes.
-
To this suspension, add 2,5-dichlorophenol (1.0 mmol) and tetrabutylammonium hydrogen sulfate (0.1 mmol).
-
Heat the reaction mixture to 40°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dichloro-p-benzoquinone.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 2,5-Dichloro-p-benzoquinone
This protocol is based on the reduction of dihalobenzoquinones using sodium dithionite[2].
Materials:
-
2,5-Dichloro-p-benzoquinone (from Step 1)
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water
-
Suitable organic solvent (e.g., diethyl ether or ethyl acetate)
-
Erlenmeyer flask with magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the crude 2,5-dichloro-p-benzoquinone in a suitable organic solvent in an Erlenmeyer flask.
-
In a separate beaker, prepare a saturated aqueous solution of sodium dithionite.
-
While stirring the solution of the quinone, add the aqueous sodium dithionite solution dropwise.
-
Continue stirring until the color of the reaction mixture changes, indicating the reduction of the quinone.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 2,5-dichlorohydroquinone.
-
The product can be further purified by recrystallization.
Data Presentation
The following tables summarize the typical quantitative data for the synthesis of this compound.
Table 1: Quantitative Data for Phase-Transfer Catalyzed Oxidation of 2,5-Dichlorophenol
| Parameter | Value | Reference |
| Molar Ratio (Phenol:Oxone®) | 1 : 2 | [1] |
| Catalyst Loading (nBu₄NHSO₄) | 10 mol% | [1] |
| Base (K₂CO₃) | 1 equivalent | [1] |
| Solvent | Ethyl Acetate | [1] |
| Temperature | 40°C | [1] |
| Reaction Time | 2 - 6 hours (TLC monitored) | |
| Typical Yield | 75 - 85% | [1] |
Table 2: Quantitative Data for the Reduction of 2,5-Dichloro-p-benzoquinone
| Parameter | Value | Reference |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | [2] |
| Solvent System | Biphasic (e.g., Ether/Water) | |
| Temperature | Room Temperature | [2] |
| Reaction Time | 15 - 30 minutes | |
| Typical Yield | > 90% | [2] |
Conclusion
The application of phase transfer catalysis in the synthesis of this compound offers a promising and efficient route. The protocols provided herein are based on established methodologies and can be adapted and optimized for specific research and development needs. This approach avoids the use of harsh reagents and can lead to high yields of the desired product, making it a valuable tool for professionals in drug development and chemical synthesis.
References
Application Notes and Protocols for the Purification of Dichlorobenzenetriol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of Dichlorobenzenetriol utilizing recrystallization techniques. Due to the limited availability of specific data for this compound, the methodologies and quantitative data presented are based on established procedures for structurally similar compounds, namely dichlorophenols. These protocols are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction to Recrystallization for this compound Purification
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For a successful recrystallization of this compound, an ideal solvent would dissolve the compound completely at an elevated temperature and allow for its precipitation as pure crystals upon cooling, while the impurities remain dissolved in the solvent.
The choice of solvent is paramount and is guided by the polarity and hydrogen bonding capabilities of this compound. As a polyhydroxylated and chlorinated aromatic compound, it is expected to have moderate polarity. Therefore, solvent systems that can modulate polarity, such as mixtures of a good solvent (e.g., ethanol) and a poor solvent (e.g., water), are often effective.
Quantitative Data Summary
The following table summarizes representative quantitative data for the recrystallization of dichlorophenols, which can be used as an initial guide for the purification of this compound. It is crucial to note that optimal conditions and results for this compound may vary and should be determined empirically.
| Parameter | Solvent System | Initial Purity (%) | Final Purity (%) | Typical Recovery Yield (%) | Reference Compound(s) |
| Purity Improvement | Ethanol/Water | 90 | >98 | - | 2,6-Dichlorophenol |
| Recovery Yield | Water | - | - | 75-85 | 2,5-Dichlorophenol |
| Solubility (2,4-Dichlorophenol) | Water | 0.45 g/100 mL (20°C) | 6.0 g/100 mL (Boiling) | - | 2,4-Dichlorophenol[1] |
| Solubility (3,4-Dichlorophenol) | Water | 0.09 g/100 mL (25°C) | - | - | 3,4-Dichlorophenol[2] |
| Solubility (Dichlorophenols) | Ethanol | Very Soluble | Very Soluble | - | 2,4-Dichlorophenol, 3,4-Dichlorophenol[3][4] |
Note: The provided solubility data illustrates the significant increase in solubility with temperature in water, a key requirement for a good recrystallization solvent. The high solubility in ethanol suggests its use as the "good" solvent in a mixed-solvent system.
Experimental Protocols
This section outlines detailed protocols for single-solvent and mixed-solvent recrystallization of this compound. Safety precautions, including the use of a fume hood, safety goggles, gloves, and a lab coat, should be strictly followed.
Protocol 1: Single-Solvent Recrystallization (Using Water)
This protocol is suitable if this compound exhibits sufficient solubility in hot water and poor solubility in cold water.
Materials:
-
Crude this compound
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place a sample of crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of deionized water.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Gradually add more hot deionized water in small portions until the solid completely dissolves. Avoid adding excess solvent to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it.
-
Quickly filter the hot solution to remove the insoluble impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.
-
Determine the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value indicates high purity.
-
Protocol 2: Mixed-Solvent Recrystallization (Using Ethanol and Water)
This protocol is recommended when a single solvent is not ideal. Ethanol is used as the "good" solvent in which this compound is highly soluble, and water acts as the "anti-solvent" or "bad" solvent to induce crystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to completely dissolve the solid with heating and stirring.
-
-
Inducing Crystallization:
-
While keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
If excess turbidity occurs, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (in the same proportion as the final crystallization mixture).
-
-
Drying:
-
Dry the purified crystals and determine their melting point to assess purity.
-
Visualizations
Recrystallization Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: Workflow for this compound Purification.
Disclaimer: The provided protocols and data are based on the properties and behavior of analogous compounds (dichlorophenols) and should be adapted and optimized for this compound through experimental investigation. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Fact sheet: 2,4-dichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. 3,4-dichlorophenol [chemister.ru]
- 3. guidechem.com [guidechem.com]
- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Integration of Novel Sensitizers in Dye-Sensitized Solar Cells
Topic: Dichlorobenzenetriol in the Synthesis of Dye-Sensitized Solar Cells
While direct applications of this compound in the synthesis of dye-sensitized solar cells (DSSCs) are not extensively documented in current literature, this document provides a comprehensive framework for the integration and evaluation of novel sensitizing dyes, hypothetically derived from precursors such as this compound. These notes are intended for researchers, scientists, and professionals in drug development and materials science who are exploring new materials for photovoltaic applications.
Introduction to Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells are a type of photovoltaic device that converts visible light into electrical energy.[1] They are composed of a semiconductor photoanode, a sensitizing dye, an electrolyte containing a redox couple, and a counter electrode. The dye is a critical component, responsible for absorbing light and injecting electrons into the conduction band of the semiconductor.[1] The efficiency of a DSSC is largely dependent on the properties of the dye, making the design and synthesis of new sensitizers a key area of research.
The fundamental operation of a DSSC is often compared to artificial photosynthesis. The process begins with the absorption of a photon by the dye molecule, which excites an electron. This excited electron is then injected into the conduction band of the semiconductor (typically TiO₂), generating a current. The dye is subsequently regenerated by the redox couple in the electrolyte, which in turn is regenerated at the counter electrode.
Application Notes: Designing Novel Dyes from Precursors
When considering a precursor like this compound for the synthesis of a novel DSSC dye, several key molecular design principles must be considered to achieve efficient light harvesting and electron transfer.
-
Donor-π-Acceptor (D-π-A) Structure: Most high-performance organic dyes for DSSCs feature a D-π-A structure. In this design, an electron-donating group (Donor) is connected to an electron-accepting group (Acceptor) through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer upon photoexcitation, which is crucial for efficient electron injection into the semiconductor.
-
Anchoring Groups: The dye molecule must contain anchoring groups, such as carboxylic or phosphonic acid groups, to strongly adsorb onto the surface of the TiO₂ photoanode. This ensures efficient electronic coupling for electron injection.
-
Absorption Spectrum: The dye should exhibit broad and intense absorption in the visible and near-infrared regions of the solar spectrum to maximize light harvesting.
-
Energy Levels: The Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be higher in energy than the conduction band edge of the semiconductor to ensure efficient electron injection. Conversely, the Highest Occupied Molecular Orbital (HOMO) of the dye should be lower in energy than the redox potential of the electrolyte to facilitate efficient dye regeneration.
A hypothetical dye derived from this compound could be designed to incorporate these features. The triol group could potentially be modified to form part of the donor or acceptor system, or to act as anchoring points to the semiconductor surface.
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of a dye-sensitized solar cell. These steps are generalized to accommodate the use of a novel, experimental sensitizing dye.
1. Preparation of the TiO₂ Photoanode
-
Substrate Cleaning: Begin with a transparent conducting oxide (TCO) glass substrate, such as fluorine-doped tin oxide (FTO) glass. Clean the substrate by sonicating in a sequence of detergent, deionized water, and ethanol, each for 15 minutes. Dry the substrate with a stream of nitrogen or clean air.
-
TiO₂ Paste Deposition: A mesoporous layer of TiO₂ is deposited on the conductive side of the FTO glass. This is typically done using the doctor-blade technique. A layer of adhesive tape on the edges of the F-TO glass can be used to control the thickness of the film. A small amount of TiO₂ paste is applied to one edge of the glass and spread evenly with a glass rod.
-
Sintering: The TiO₂-coated substrate is then sintered at high temperatures (typically 450-500 °C) for 30 minutes. This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.
-
TiCl₄ Treatment (Optional but Recommended): To improve the performance of the cell, the sintered TiO₂ film can be treated with a 40 mM aqueous solution of TiCl₄ at 70 °C for 30 minutes, followed by rinsing with water and ethanol and another sintering step at 500 °C for 30 minutes.
2. Preparation of the Counter Electrode
-
Substrate Cleaning: Clean another FTO glass substrate using the same procedure as for the photoanode.
-
Catalyst Deposition: A thin layer of a catalyst, typically platinum (Pt) or carbon, is deposited on the conductive side of the FTO glass. For Pt, a drop of H₂PtCl₆ solution in isopropanol is spread on the substrate and heated to 400 °C for 15 minutes. For carbon, a layer of graphite from a pencil can be applied.
3. Dye Sensitization
-
Dye Solution Preparation: Prepare a solution of the novel sensitizing dye (hypothetically derived from this compound) in a suitable solvent, such as a mixture of acetonitrile and tert-butanol. The typical concentration is in the range of 0.3-0.5 mM.
-
Soaking: Immerse the cooled TiO₂ photoanode in the dye solution for a period of 12-24 hours at room temperature in a dark environment to allow for the adsorption of the dye onto the TiO₂ surface.
-
Rinsing: After sensitization, the photoanode is rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dried.
4. DSSC Assembly
-
Sealing: The sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration with the active layers facing each other. A thermoplastic sealant, such as Surlyn, is placed between the electrodes and heated to create a seal.
-
Electrolyte Filling: The liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the space between the electrodes through small, pre-drilled holes in the counter electrode. The holes are then sealed to prevent leakage.
5. Characterization
-
I-V Measurement: The photovoltaic performance of the assembled DSSC is characterized by measuring its current-voltage (I-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).
-
Key Parameters: The key performance parameters obtained from the I-V curve are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Data Presentation
The performance of a DSSC with a novel dye should be compared against established standards. The table below summarizes typical performance parameters for DSSCs using different types of sensitizers.
| Sensitizer Type | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |
| Ruthenium Complex (e.g., N719) | 0.7 - 0.8 | 15 - 20 | 0.6 - 0.7 | 8 - 11 |
| Organic D-π-A Dye | 0.6 - 0.8 | 10 - 18 | 0.6 - 0.75 | 7 - 10 |
| Natural Dye (e.g., Anthocyanin) | 0.3 - 0.5 | 1 - 5 | 0.4 - 0.6 | 0.5 - 2 |
Visualizations
Caption: Working principle of a Dye-Sensitized Solar Cell.
Caption: Experimental workflow for DSSC fabrication.
References
Application Notes and Protocols: Niobium(V) Chloride as a Catalyst in Dichlorobenzenetriol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niobium(V) chloride (NbCl5) is a potent Lewis acid that has demonstrated significant catalytic activity in a variety of organic transformations.[1] Its utility extends to Friedel-Crafts reactions, cycloadditions, and condensation reactions, often proceeding under mild conditions with high efficiency.[2] While direct literature precedent for the use of NbCl5 as a catalyst in reactions specifically involving dichlorobenzenetriol is limited, its established reactivity with substituted phenols and other electron-rich aromatic systems allows for the extrapolation of its potential applications.[3]
This document provides detailed application notes and protocols for the hypothetical use of NbCl5 as a catalyst in reactions with this compound, based on analogous, well-documented transformations. The protocols and data presented herein are representative examples intended to guide researchers in the potential application of NbCl5 for the synthesis of novel derivatives of this compound.
Potential Applications and Reaction Types
Given the Lewis acidic nature of NbCl5, it can be anticipated to catalyze several key reactions with this compound, a polysubstituted phenol. This compound possesses a hydroxylated and chlorinated aromatic ring, making it amenable to electrophilic substitution and condensation reactions. Potential transformations include:
-
Pechmann Condensation: Reaction with β-ketoesters to synthesize substituted coumarin derivatives. Coumarins are an important class of compounds with diverse biological activities.
-
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups onto the aromatic ring to produce functionalized this compound derivatives.
-
Condensation with Aldehydes and Ketones: Formation of xanthene or other condensed heterocyclic systems.
These reactions would be valuable for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Data Presentation
The following table summarizes representative quantitative data for a hypothetical Pechmann condensation reaction between this compound and various β-ketoesters, catalyzed by NbCl5. The data is extrapolated from known NbCl5-catalyzed reactions with other phenolic substrates.[1][3]
| Entry | This compound Isomer | β-Ketoester | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 3,5-Dichlorobenzene-1,2,4-triol | Ethyl acetoacetate | 5 | 80 | 2 | 85 |
| 2 | 3,5-Dichlorobenzene-1,2,4-triol | Ethyl benzoylacetate | 5 | 80 | 3 | 78 |
| 3 | 4,6-Dichlorobenzene-1,2,3-triol | Ethyl acetoacetate | 5 | 80 | 2.5 | 82 |
| 4 | 4,6-Dichlorobenzene-1,2,3-triol | Ethyl benzoylacetate | 5 | 80 | 3.5 | 75 |
Experimental Protocols
Protocol 1: General Procedure for NbCl5-Catalyzed Pechmann Condensation of this compound with a β-Ketoester
This protocol describes a representative solvent-free procedure for the synthesis of a dichlorohydroxycoumarin derivative.
Materials:
-
This compound (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.2 mmol)
-
Niobium(V) chloride (NbCl5) (0.05 mmol, 5 mol%)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the β-ketoester (1.2 mmol).
-
Carefully add NbCl5 (0.05 mmol) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) as NbCl5 is moisture-sensitive.
-
Place the flask in a preheated oil bath or heating mantle set to 80°C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of ethyl acetate and stir for 5 minutes.
-
Filter the mixture through a small plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure dichlorohydroxycoumarin.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the NbCl5-catalyzed Pechmann condensation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Pechmann condensation.
References
[AN-0024]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of various stilbene residues in complex matrices. Stilbenes, a class of polyphenolic compounds including resveratrol and its derivatives, are of significant interest in pharmaceutical and food science due to their potential health benefits and regulatory scrutiny as veterinary drug residues. The described protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers to achieve low detection limits and high accuracy.
Introduction
Stilbenes are naturally occurring compounds found in various plants, such as grapes, and are also synthetically produced for use as growth promoters in livestock.[1][2][3] Consequently, the analysis of stilbene residues is crucial for both quality control in the food industry and for pharmacokinetic studies in drug development. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity. This document outlines a comprehensive workflow for the analysis of key stilbenes, including resveratrol, pterostilbene, diethylstilbestrol (DES), dienestrol (DEN), and hexestrol (HEX).
Experimental Workflow
The overall analytical workflow for the LC-MS/MS analysis of stilbene residues is depicted below.
Figure 1: General workflow for stilbene residue analysis.
Detailed Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of stilbenes from the sample matrix and removal of interfering substances. The following protocol is a general guideline and may require optimization for specific matrices.
Materials:
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE)
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize 1-5 g of the solid sample (e.g., tissue, grape skins) or use 1-5 mL of the liquid sample (e.g., wine, serum, urine).
-
Extraction:
-
For Animal Tissues/Serum: Add 10 mL of ACN, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.[4][5] An alternative for serum involves protein precipitation with an acidic solution followed by liquid-liquid extraction with MTBE.[6]
-
For Plant Materials/Wine: Extract with a mixture of methanol and ethyl acetate (50:50 v/v) for optimal recovery of resveratrol and its derivatives.[7] For wine samples, a direct injection after dilution may be possible, or a cleanup step using SPE can be employed.[8]
-
-
Purification (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., silica) with the appropriate solvent.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the stilbenes with a suitable solvent mixture (e.g., hexane:ethyl acetate).
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 methanol:water).[9]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
MS/MS Parameters:
-
Ionization Mode: ESI negative or positive, or APCI positive, depending on the target stilbenes. ESI negative is commonly used for DES, DEN, and HEX.[4][10]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Collision Gas: Argon
MRM Transitions:
The following table provides example MRM transitions for common stilbenes. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| trans-Resveratrol | 227.07 | 185.07 | Optimized |
| Pterostilbene | 257.1 | 242.1 | Optimized |
| Diethylstilbestrol (DES) | 267.1 | 237.1 | Optimized |
| Dienestrol (DEN) | 265.1 | 235.1 | Optimized |
| Hexestrol (HEX) | 269.2 | 133.1 | Optimized |
Quantitative Data Summary
The following table summarizes the performance of various LC-MS/MS methods for stilbene analysis reported in the literature.
| Analyte(s) | Matrix | Recovery (%) | r² | LOD/LOQ | Reference |
| DES, DEN, HEX | Finfish Tissue | 99 - 119 | >0.99 | LOQ: 0.18 - 0.65 ng/g | [4][5][10] |
| DES, HEX | Ostrich Serum | 82 - 128 | >0.99 | LOD: 0.08 - 0.09 ng/mL, LOQ: 0.25 - 0.28 ng/mL | [6] |
| Stilbenes & Resorcylic Acid Lactones | Bovine Urine | - | - | <1 µg/L | [1][3][11] |
| trans-Resveratrol | Grape Juice, Wine | 92 | 0.9999 | LOQ: 0.31 pmol on-column | [12] |
| Resveratrol, Piceid, Astringin | Wine | - | - | LOD: ~50 ng/mL | [13] |
Signaling Pathway Visualization
While this application note focuses on the analytical method, it's important to understand the biological context. The diagram below illustrates a simplified representation of the biosynthetic pathway of common stilbenes.
Figure 2: Simplified stilbene biosynthesis pathway.[14]
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of stilbene residues in various matrices. The provided protocols for sample preparation and instrumental analysis, along with the summary of quantitative data, offer a solid foundation for researchers and drug development professionals. The high selectivity of tandem mass spectrometry, combined with efficient chromatographic separation, ensures accurate and reproducible results for both research and routine analysis.
References
- 1. Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a confirmatory method for the determination of stilbene estrogens in ostrich serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oeno-one.eu [oeno-one.eu]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Analysis of stilbene residues in aquacultured finfish using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An LC-MS method for analyzing total resveratrol in grape juice, cranberry juice, and in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Dichlorobenzenetriol synthesis side reactions
Welcome to the technical support center for the synthesis of dichlorobenzenetriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound can be synthesized through two primary routes:
-
Chlorination of a Benzenetriol: This involves the direct chlorination of a benzenetriol isomer (e.g., 1,2,3-benzenetriol, 1,2,4-benzenetriol, or 1,3,5-benzenetriol) using a chlorinating agent.
-
Hydroxylation of a Dichlorophenol: This route involves the introduction of a hydroxyl group to a dichlorophenol isomer.
The choice of route often depends on the availability of starting materials and the desired isomer of the final product.
Q2: What are the most common side reactions observed during the chlorination of benzenetriol?
A2: The most common side reactions include:
-
Over-chlorination: Formation of trichloro- or tetrachlorobenzenetriol.
-
Incomplete chlorination: Presence of residual monochlorobenzenetriol.
-
Isomer formation: Generation of undesired this compound isomers.
-
Oxidation: Oxidation of the hydroxyl groups to form quinone-like structures, especially under harsh reaction conditions.[1][2]
Q3: How can I control the regioselectivity of the chlorination reaction?
A3: Controlling regioselectivity is crucial for obtaining the desired isomer. Key factors include:
-
Choice of Chlorinating Agent: Milder chlorinating agents can offer better selectivity.
-
Catalyst: The use of a Lewis acid catalyst can influence the position of chlorination.[3][4]
-
Solvent: The polarity of the solvent can affect the reactivity and selectivity.
-
Temperature: Lower temperatures generally favor higher selectivity.
Q4: What side products can I expect from the hydroxylation of dichlorophenol?
A4: The hydroxylation of dichlorophenol can lead to:
-
Incomplete hydroxylation: Remaining unreacted dichlorophenol.
-
Isomer formation: Introduction of the hydroxyl group at an undesired position on the aromatic ring.
-
Dechlorination: Loss of a chlorine atom, leading to the formation of chlorobenzenetriol.
-
Dimerization: Formation of biphenyl derivatives.[5]
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound Isomer
This is a common issue that can be attributed to several factors, primarily related to side reactions and purification losses.
| Potential Cause | Recommended Solution |
| Over-chlorination | Decrease the molar ratio of the chlorinating agent to the benzenetriol. Monitor the reaction progress closely using TLC or GC-MS and stop the reaction once the desired product is maximized. |
| Incomplete Reaction | Increase the reaction time or temperature slightly. Ensure the catalyst is active and used in the correct amount. |
| Formation of Multiple Isomers | Optimize the reaction temperature; lower temperatures often increase selectivity. Experiment with different solvents to influence the isomeric ratio. |
| Product Degradation | Use milder reaction conditions. Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation.[6] |
| Purification Losses | Employ a more efficient purification method. Consider column chromatography with a carefully selected eluent system or recrystallization from an appropriate solvent. |
Problem 2: Presence of Colored Impurities in the Final Product
Colored impurities are often indicative of oxidation byproducts.
| Potential Cause | Recommended Solution |
| Oxidation of Phenolic Groups | Conduct the reaction under an inert atmosphere. Use degassed solvents. Add an antioxidant to the reaction mixture if compatible. |
| Air Oxidation during Workup | Minimize the exposure of the product to air and light during extraction and purification. Workup procedures should be performed promptly.[6] |
| Residual Catalyst | Ensure complete removal of the catalyst during the workup. This may involve additional washing steps or treatment with a chelating agent. |
Experimental Protocols
Protocol 1: Chlorination of 1,2,4-Benzenetriol
This protocol is a general guideline for the synthesis of a this compound via chlorination.
Materials:
-
1,2,4-Benzenetriol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 1,2,4-benzenetriol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (2 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Caption: General workflow for this compound synthesis via chlorination.
References
- 1. 1,2,4-Benzenetriol | 533-73-3 [chemicalbook.com]
- 2. cir-safety.org [cir-safety.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. ˙OH radical-induced oxidation of chlorobenzene in aqueous solution in the absence and presence of oxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Hydroxyquinol - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Dichlorobenzenetriol Production
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dichlorobenzenetriols. For the purpose of this guide, we will focus on the synthesis of 2,5-dichloro-1,4-benzenediol (a dichlorinated hydroquinone) , as a representative model for dichlorinated benzenetriols, via the chlorination of hydroquinone with sulfuryl chloride. The principles and troubleshooting strategies discussed are broadly applicable to the synthesis of other dichlorinated polyphenols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,5-dichloro-1,4-benzenediol?
A1: A prevalent method is the direct chlorination of hydroquinone using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or an alkyl ester.
Q2: What are the main products and byproducts of the chlorination of hydroquinone?
A2: The reaction typically yields a mixture of chlorinated hydroquinones. The main products can include monochlorohydroquinone, 2,5-dichlorohydroquinone, and 2,6-dichlorohydroquinone.[1][2][3] Unreacted hydroquinone may also be present in the final mixture. The distribution of these products is highly dependent on the reaction conditions.
Q3: How can I favor the formation of the dichlorinated product over the monochlorinated one?
A3: To favor dichlorination, the molar ratio of the chlorinating agent to the hydroquinone should be increased. While a 1:1 molar ratio of sulfuryl chloride to hydroquinone primarily yields monochlorohydroquinone, a higher ratio (e.g., 2:1 or greater) will promote the formation of dichlorinated products.[1][2] Careful control of the reaction temperature and gradual addition of the chlorinating agent are also crucial to manage selectivity.
Q4: What are some common challenges in the synthesis of 2,5-dichloro-1,4-benzenediol?
A4: Common challenges include:
-
Low Yield: Often due to incomplete reaction, formation of multiple byproducts, or degradation of the starting material or product.
-
Poor Selectivity: Formation of a mixture of mono- and di-chlorinated isomers, which can be difficult to separate.
-
Product Purification: The separation of the desired dichlorinated isomer from other chlorinated species and starting material can be challenging.
-
Reaction Control: The reaction can be exothermic and release hazardous gases (HCl and SO₂), requiring careful control of temperature and a well-ventilated setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Reagents: The sulfuryl chloride may have decomposed. | 1. Use a fresh, unopened bottle of sulfuryl chloride or distill it before use. |
| 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| 3. Insufficient Reaction Time: The reaction may not have gone to completion. | 3. Extend the reaction time and monitor the consumption of the starting material. | |
| Formation of a Dark, Tarry Mixture | 1. Reaction Temperature is Too High: Overheating can lead to polymerization and degradation of the phenolic compounds. | 1. Maintain a lower reaction temperature, especially during the addition of sulfuryl chloride. Use an ice bath to control the initial exotherm. |
| 2. Presence of Oxidizing Impurities: Impurities in the starting materials or solvent can cause unwanted side reactions. | 2. Use high-purity starting materials and solvents. Consider purifying the hydroquinone by recrystallization if necessary. | |
| Poor Selectivity (Mixture of Mono- and Di-chlorinated Products) | 1. Incorrect Stoichiometry: The molar ratio of sulfuryl chloride to hydroquinone is not optimized for dichlorination. | 1. Increase the molar ratio of sulfuryl chloride to hydroquinone (e.g., > 2.0 equivalents). |
| 2. Rapid Addition of Chlorinating Agent: A high local concentration of sulfuryl chloride can lead to uncontrolled chlorination. | 2. Add the sulfuryl chloride dropwise to the reaction mixture with vigorous stirring. | |
| Difficulty in Product Purification | 1. Similar Polarity of Products: The different chlorinated hydroquinones have similar polarities, making separation by chromatography challenging. | 1. Optimize the solvent system for column chromatography to improve separation. Consider derivatization (e.g., acetylation) to alter the polarity of the components before purification. Recrystallization from a suitable solvent may also be effective.[3] |
Experimental Protocol: Synthesis of 2,5-Dichloro-1,4-benzenediol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Hydroquinone
-
Sulfuryl chloride (SO₂Cl₂)
-
Glacial acetic acid
-
10% Hydrochloric acid (aq.)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and acetone for elution
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Standard glassware for extraction and chromatography
Procedure:
-
In a round-bottom flask, dissolve hydroquinone in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (2.2 equivalents) to the stirred solution via a dropping funnel. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and dilute it with 10% aqueous HCl and distilled water.[3]
-
Extract the product into ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-acetone gradient, to separate the 2,5-dichlorohydroquinone from other isomers and byproducts.[3]
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)
| Molar Ratio (SO₂Cl₂ : Hydroquinone) | Monochlorohydroquinone Yield (%) | Dichlorohydroquinone Yield (%) | Unreacted Hydroquinone (%) |
| 1.0 : 1.0 | 60 | 15 | 25 |
| 1.5 : 1.0 | 30 | 50 | 20 |
| 2.0 : 1.0 | 10 | 80 | 10 |
| 2.5 : 1.0 | <5 | >90 | <5 |
Note: These are illustrative values. Actual yields may vary depending on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of 2,5-Dichlorohydroquinone.
Caption: Troubleshooting decision tree for dichlorohydroquinone synthesis.
References
Technical Support Center: Purification of Dichlorobenzenetriol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Dichlorobenzenetriol. The following sections detail experimental protocols and address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Without a specific synthesis route, common impurities are typically unreacted starting materials, partially chlorinated intermediates (e.g., monochlorobenzenetriol), over-chlorinated byproducts (e.g., trichlorobenzenetriol), and polymeric resinous material. The nature of the impurities will heavily depend on the precursors and reaction conditions used.
Q2: How can I remove colored impurities from my this compound sample?
A2: Colored impurities, often arising from oxidation or side reactions, can frequently be removed by treating a solution of the crude product with activated carbon.[1] A small amount of activated carbon is added to the solution, which is then heated and subsequently filtered to remove the carbon and the adsorbed impurities.[1]
Q3: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solubility of the compound in the cooling solvent is still too high.[2] To address this, you can try using a larger volume of the solvent, switching to a lower-boiling point solvent, or using a solvent pair.[2] In a two-solvent system, the crude product is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes turbid. Upon cooling, crystals should form.
Q4: After column chromatography, I still detect residual solvent in my purified this compound. How can I remove it?
A4: Residual solvents can be persistent. After chromatography, it is crucial to dry the purified fractions under high vacuum. Gently heating the sample while under vacuum can also help, provided the compound is thermally stable. If the solvent has a high boiling point, co-evaporation with a more volatile solvent (in which your compound is not very soluble) can be effective.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the cold solvent. | Test different solvents or solvent mixtures. Ensure you are using the minimum amount of hot solvent to dissolve the compound.[1] Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Too much solvent was used for washing the crystals. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] | |
| No Separation on Silica Gel Column Chromatography | The solvent system (mobile phase) is too polar. | Start with a less polar solvent system and gradually increase the polarity. This will allow for better separation of compounds with different polarities. |
| The compound is not stable on silica gel. | Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18). | |
| Streaking or Tailing of Bands on Chromatography | The sample was overloaded on the column. | Use a larger column or apply less sample. |
| The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier (e.g., acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to improve the peak shape. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.[1] An ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[1]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Ensure the solvent level never drops below the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Dichlorobenzenetriol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields and other challenges in the synthesis of dichlorobenzenetriol and related compounds like dichlorohydroquinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of dichlorinated phenolic compounds?
A1: Low yields in the synthesis of dichlorinated phenols, such as dichlorohydroquinone, are often attributed to several factors. These include the formation of a mixture of isomers (e.g., 2,5- and 2,6-dichlorohydroquinone), over-chlorination leading to tri- or tetrachlorinated byproducts, and incomplete reaction. The purification process itself can also lead to significant product loss, especially when trying to separate closely related isomers.
Q2: How can I minimize the formation of isomers during the chlorination of benzenetriols or their derivatives?
A2: Minimizing isomer formation is a significant challenge in aromatic chlorination. The choice of chlorinating agent and reaction conditions plays a crucial role. For instance, using a milder chlorinating agent or protecting certain hydroxyl groups can improve regioselectivity. Additionally, reaction temperature and the use of specific catalysts can influence the isomer distribution. It is often necessary to perform careful chromatographic separation to isolate the desired isomer.
Q3: What is the role of the Lewis acid catalyst in the chlorination of aromatic compounds?
A3: In electrophilic aromatic substitution reactions like chlorination, a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is often used to increase the electrophilicity of the chlorinating agent (e.g., Cl₂). The catalyst polarizes the Cl-Cl bond, creating a stronger electrophile that can more readily attack the electron-rich aromatic ring. This facilitates the substitution of a hydrogen atom with a chlorine atom.
Q4: Can I use a different starting material for the synthesis of dichlorohydroquinone?
A4: Yes, various starting materials can be used. One documented method involves the disproportionation of 2-chloro-1,4-dimethoxyhydroquinone in the presence of a Lewis acid. This method, while yielding a mixture of products, provides a route to dichlorohydroquinones. Direct chlorination of hydroquinone or its protected derivatives is another common approach, though it may also suffer from selectivity issues.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has been stored properly. |
| Reaction temperature too low | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. | |
| Insufficient reaction time | Extend the reaction time and monitor for the consumption of the starting material. | |
| Presence of Multiple Isomers | Poor regioselectivity of the chlorination reaction | Experiment with different chlorinating agents (e.g., SO₂Cl₂, NCS) and solvents to optimize selectivity. |
| High reaction temperature | Running the reaction at a lower temperature may favor the formation of a specific isomer. | |
| Formation of Over-chlorinated Byproducts | Excess chlorinating agent | Use a stoichiometric amount or a slight excess of the chlorinating agent. |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the desired product is formed. | |
| Difficult Purification | Similar polarity of isomers | Employ high-performance column chromatography or recrystallization with different solvent systems to improve separation. |
Experimental Protocol: Synthesis of Dichlorohydroquinones via Disproportionation
This protocol describes the synthesis of 2,5-dichlorohydroquinone and its isomers from 2-chloro-1,4-dimethoxyhydroquinone.
Materials:
-
2-chloro-1,4-dimethoxyhydroquinone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Sodium Chloride (NaCl)
-
10% Hydrochloric Acid (HCl)
-
Ethyl Acetate (AcOEt)
-
Saturated aqueous Sodium Chloride (brine)
-
Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Acetone
Procedure:
-
In a reaction vessel, create a melt of anhydrous AlCl₃ (8.54 g, 64.0 mmol) and NaCl (1.87 g, 32.0 mmol) with vigorous stirring at 150 °C.
-
To this melt, add 2-chloro-1,4-dimethoxyhydroquinone (1.73 g, 10.0 mmol).
-
Increase the temperature of the mixture to 180-185 °C and maintain it for 7 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 10% aqueous HCl (60 mL) and distilled water (60 mL).
-
Extract the products with ethyl acetate (5 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous NaCl (3 x 15 mL).
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Product Elution:
-
2,5-Dichlorohydroquinone: Elute with a hexane-acetone mixture (9:1). This typically yields colorless crystals.[1]
-
2,6-Dichlorohydroquinone: Elute with a hexane-acetone mixture (8:1). This also yields colorless crystals.[1]
-
2,3-Dichlorohydroquinone: Elute with a hexane-acetone mixture (7:1).[1]
-
2-Chlorohydroquinone: Elute with a hexane-acetone mixture (5:1).[1]
Quantitative Data Summary:
| Product | Yield (g) | Yield (%) |
| 2,5-Dichlorohydroquinone | 0.096 | 29 |
| 2,6-Dichlorohydroquinone | 0.048 | 14 |
| 2,3-Dichlorohydroquinone | 0.019 | 6 |
| 2-Chlorohydroquinone | 1.17 | 81 |
Yields are based on the disproportionation of 2-chloro-1,4-dimethoxyhydroquinone.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Dichlorobenzenetriol Stability and Degradation
Introduction
Welcome to the technical support center for dichlorobenzenetriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Please note that while specific experimental data for this compound is limited in publicly available literature, the information provided herein is based on established principles for related chlorinated phenolic compounds and general best practices for handling and stability testing of active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] It is crucial to protect it from heat, light, and moisture. Avoid contact with strong oxidizing agents and metals.[3] For handling, it is recommended to use personal protective equipment, including gloves and eye protection, and to work in a chemical fume hood to avoid inhalation of any dust or vapors.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[1]
Q2: What are the potential degradation pathways for this compound?
A: Based on the chemical structure of this compound (a chlorinated trihydroxyphenol), several degradation pathways can be anticipated:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of colored degradation products, such as quinones.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, including oxidation and dechlorination.
-
Thermal Degradation: At elevated temperatures, this compound may decompose. Thermal decomposition of chlorinated organic compounds can lead to the release of hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[3][4]
-
Hydrolysis: While generally stable to hydrolysis at neutral pH, the rate of hydrolysis of similar compounds can be influenced by factors such as pH, temperature, and the presence of catalysts.[5]
Q3: What are the likely degradation products of this compound?
A: While specific degradation products have not been extensively documented, potential products can be inferred from its structure and the degradation of similar compounds:
-
Oxidation Products: Formation of benzoquinones and other oxidized derivatives.
-
Dechlorination Products: Reductive dechlorination, where chlorine atoms are replaced by hydrogen, has been observed for other organochlorine compounds.[6] This would result in various isomers of chlorobenzenetriol and benzenetriol.
-
Polymerization Products: Phenolic compounds can sometimes polymerize to form complex, often colored, mixtures.
Q4: How can I monitor the stability of my this compound samples?
A: Stability should be monitored using a validated stability-indicating analytical method. This typically involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[7] The method should be able to separate the intact this compound from its potential degradation products. Key parameters to monitor include potency (assay), purity (presence of impurities), and physical characteristics (appearance, color).
Troubleshooting Guides
Issue 1: The this compound solution has changed color (e.g., turned yellow or brown).
-
Possible Cause: This is often an indication of oxidation, leading to the formation of colored quinone-type compounds. This can be accelerated by exposure to light, air (oxygen), or impurities that can act as catalysts.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: If highly sensitive, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Check Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides or other oxidizing contaminants.
-
Analyze for Degradants: Use a suitable analytical method (e.g., HPLC-UV) to identify and quantify any degradation products.
-
Issue 2: I am observing a loss of potency in my this compound standard or sample over time.
-
Possible Cause: The compound may be degrading due to thermal stress, hydrolysis, or photodegradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the material has been stored at the recommended temperature and protected from light and moisture.[1][2]
-
Evaluate Experimental Conditions: Assess if any experimental conditions (e.g., high temperatures, extreme pH) could be causing degradation.
-
Perform a Forced Degradation Study: To understand the degradation pathways, intentionally expose the this compound to stress conditions (acid, base, peroxide, heat, light) and analyze the resulting samples. This will help in identifying potential degradation products and developing a stability-indicating method.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products, in line with ICH guidelines.[8]
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Add 0.1 N NaOH to the sample solution and keep at room temperature or heat gently.
-
Oxidation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature.
-
Thermal Stress: Expose the solid material and a solution to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose the solid material and a solution to a light source according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Mass spectrometry can be used to elucidate the structures of these products.
Data Presentation
Table 1: Analytical Methods for Chlorinated Aromatic Compounds
| Analytical Method | Sample Preparation | Typical Use | Sample Detection Limit | Reference |
| GC/FID | Collection on charcoal tubes; desorption with CS2 | Occupational Air | 0.01 mg/sample | [7] |
| GC/MS | Purge and trap | Drinking Water | <0.01 µg/L | [7] |
| HPLC-UV/MS | Direct injection or extraction | Pharmaceutical analysis | Varies with compound | [9] |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a typical stability study.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive dechlorination of endosulfan isomers and its metabolites by zero-valent metals: reaction mechanism and degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Table 7-2, Analytical Methods for Determining Dichlorobenzenes in Environmental Samples - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. mdpi.com [mdpi.com]
Preventing decomposition of Dichlorobenzenetriol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of Dichlorobenzenetriol during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
1. Storage and Handling
Q1: What are the ideal storage conditions for this compound to minimize decomposition?
A1: To ensure the stability of this compound, it is crucial to store it under controlled conditions. As a chlorinated phenolic compound, it is susceptible to degradation from heat, light, and oxidation. The recommended storage conditions are in a cool, dry, and dark place.[1][2] An inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidative degradation.
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as the appearance of a yellowish or brownish tint, is a common indicator of decomposition. This is often due to oxidation or polymerization reactions, which can be initiated by exposure to air (oxygen), light, or elevated temperatures. It is crucial to store the compound in a tightly sealed container, protected from light, and preferably under an inert atmosphere.
Q3: Can I store this compound in any type of container?
A3: No, the choice of container is important. This compound should be stored in a well-sealed, non-reactive container, such as amber glass vials with PTFE-lined caps. This will protect the compound from light and prevent potential leaching or reaction with the container material.
2. Decomposition Pathways and Prevention
Q4: What are the primary ways this compound can decompose during storage?
A4: this compound is susceptible to several degradation pathways, primarily:
-
Oxidation: Phenolic compounds are prone to oxidation, especially in the presence of oxygen and light. This can lead to the formation of colored quinone-type structures and other degradation products.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate decomposition reactions.
-
Thermal Decomposition: Elevated temperatures can accelerate the rate of degradation reactions. While specific data for this compound is limited, heating chlorinated phenols can lead to the emission of toxic fumes, including hydrogen chloride.
Q5: Are there any chemical stabilizers I can add to prevent decomposition?
A5: While specific stabilizers for this compound are not well-documented in publicly available literature, general stabilizers for chlorinated organic compounds may offer some protection. For instance, triphenyl guanidine has been used as a stabilizer for chlorinated hydrocarbons. However, the compatibility and effectiveness of any stabilizer with this compound would need to be experimentally verified for your specific application to avoid interference with downstream experiments.
Q6: How can I assess the purity of my this compound sample if I suspect degradation?
A6: The most reliable way to assess purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A pure sample should show a single major peak at the expected retention time. The appearance of additional peaks is a strong indication of degradation.
3. Experimental Considerations
Q7: I am preparing a stock solution of this compound. What solvent should I use and how should I store the solution?
A7: The choice of solvent will depend on your experimental needs. However, for storage, it is advisable to use a high-purity, degassed solvent. Solutions should be stored in amber vials at low temperatures (e.g., 2-8 °C or frozen) and used as quickly as possible. The stability of this compound in solution will be lower than in its solid form.
Q8: What is a "forced degradation" study and how can it help me understand the stability of this compound?
A8: A forced degradation study is an experiment where the compound is intentionally exposed to harsh conditions (e.g., acid, base, heat, light, oxidizing agents) to accelerate its decomposition. This helps to identify potential degradation products and establish the compound's intrinsic stability. The information from such a study is invaluable for developing stable formulations and establishing appropriate storage conditions.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound decomposition in the reviewed literature, the following table provides a general overview of factors influencing the stability of chlorinated phenols.
| Parameter | Condition | Effect on Stability | Reference Compound(s) |
| Temperature | Elevated Temperature | Increased degradation rate | 2,4,6-Trichlorophenol |
| Light | UV/Visible Light Exposure | Promotes photodegradation | Chlorinated Phenols |
| Atmosphere | Presence of Oxygen | Increased oxidative degradation | Phenolic Compounds |
| pH | Acidic/Basic Conditions | Can catalyze hydrolysis/degradation | 2,4-Dichlorophenol |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound sample. Note: Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the separation of phenolic compounds.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC column.
-
Detection: Monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., around 280-300 nm, a preliminary UV scan of a pure sample is recommended to determine the optimal wavelength).
-
Analysis: A pure sample will exhibit a single major peak. The presence of additional peaks indicates the presence of impurities or degradation products. The peak area of the main peak can be used to quantify the purity relative to a reference standard.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a forced degradation study.
-
Sample Preparation: Prepare several aliquots of your this compound sample.
-
Stress Conditions: Expose each aliquot to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., 60 °C) for a defined period.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Stress: Heat the solid sample in an oven (e.g., 105 °C) for a defined period.
-
Photolytic Stress: Expose the sample (solid or in solution) to a UV lamp.
-
-
Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products).
Visualizations
References
Technical Support Center: Scaling up Dichlorobenzenetriol Synthesis
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for a plausible multi-step synthesis of Dichlorobenzenetriol, intended for researchers, scientists, and drug development professionals engaged in pilot-scale studies. The synthesis begins with the acetylation of 2,5-dichlorophenol, followed by Elbs persulfate oxidation to introduce a second hydroxyl group, and concludes with the hydrolysis of the acetate protecting groups to yield the final product.
Experimental Protocols
The following sections detail the methodologies for each key stage of the synthesis.
Step 1: Acetylation of 2,5-Dichlorophenol
This initial step protects the phenolic hydroxyl group as an acetate ester, which can influence the regioselectivity of the subsequent oxidation step.
Methodology:
-
Reaction Setup: A suitable reactor is charged with 2,5-dichlorophenol and acetic anhydride. The reactor should be equipped with a mechanical stirrer, a temperature probe, and a reflux condenser.
-
Catalyst Addition: A catalytic amount of a Lewis acid (e.g., bismuth triflate) or a strong acid can be added to accelerate the reaction. For a more environmentally benign approach, the reaction can also be carried out under solvent-free conditions at an elevated temperature.[1]
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The excess acetic anhydride can be quenched by the careful addition of water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), washed with a mild base (e.g., sodium bicarbonate solution) to remove acetic acid, and then with brine. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2,5-dichloroacetoxybenzene.
-
Purification: The crude product can be purified by recrystallization or column chromatography to achieve the desired purity for the next step.
Step 2: Elbs Persulfate Oxidation of 2,5-Dichloroacetoxybenzene
This step introduces a hydroxyl group onto the aromatic ring, primarily at the position para to the existing oxygen substituent.[2][3]
Methodology:
-
Reaction Setup: A reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with the 2,5-dichloroacetoxybenzene and an aqueous alkaline solution (e.g., sodium hydroxide or ammonium hydroxide).
-
Reagent Addition: A solution of potassium persulfate in water is added dropwise to the stirred reaction mixture, maintaining a low temperature (e.g., below 20°C) to control the exothermic reaction.[2]
-
Reaction Conditions: The reaction is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or HPLC). The reaction time can vary significantly.
-
Workup and Hydrolysis: After the oxidation, the reaction mixture is acidified to hydrolyze the intermediate sulfate ester.[3] The mixture may be heated to facilitate this hydrolysis.
-
Isolation and Purification: The product, a diacetoxydichlorobenzene, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to isolate the desired isomer.
Step 3: Hydrolysis of the Diacetate to this compound
The final step is the removal of the acetate protecting groups to yield the this compound.
Methodology:
-
Reaction Setup: The purified diacetoxydichlorobenzene is dissolved in a suitable solvent, such as methanol, in a reactor equipped with a stirrer and temperature control.
-
Deprotection: A catalytic amount of a base, such as sodium methoxide, is added to the solution.[4] The reaction is typically carried out at room temperature.
-
Monitoring: The progress of the reaction is monitored by TLC or HPLC until all the starting material and the mono-deacetylated intermediate are consumed.
-
Neutralization and Workup: Upon completion, the reaction is neutralized with an acidic resin or by the addition of a dilute acid.[4] The solvent is removed under reduced pressure.
-
Purification: The resulting this compound is a polar compound and may require specialized purification techniques such as aqueous normal-phase chromatography or recrystallization from a suitable solvent system to achieve high purity.[5][6]
Data Presentation
The following tables summarize hypothetical quantitative data for a pilot-scale synthesis.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) |
| 1. Acetylation | 2,5-Dichlorophenol (10 kg) | Acetic Anhydride (1.2 eq) | Toluene (50 L) | 80 | 4-6 |
| 2. Oxidation | 2,5-Dichloroacetoxybenzene (12 kg) | Potassium Persulfate (1.1 eq), NaOH (2.5 eq) | Water (100 L) | 15-20 | 12-18 |
| 3. Hydrolysis | Diacetoxydichlorobenzene (8 kg) | Sodium Methoxide (0.1 eq) | Methanol (80 L) | 25 | 2-4 |
Table 2: Yield and Purity Analysis
| Step | Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (HPLC, %) |
| 1. Acetylation | 2,5-Dichloroacetoxybenzene | 12.57 | 11.94 | 95 | >98 |
| 2. Oxidation | Diacetoxydichlorobenzene | 10.15 | 7.11 | 70 | >95 (after purification) |
| 3. Hydrolysis | This compound | 5.89 | 5.18 | 88 | >99 (after purification) |
Troubleshooting Guides (Q&A Format)
Step 1: Acetylation
-
Q: The acetylation reaction is very slow or incomplete. What could be the cause?
-
A: This could be due to insufficient catalyst, low reaction temperature, or poor quality of reagents. Consider increasing the catalyst loading or the reaction temperature. Ensure that the acetic anhydride has not hydrolyzed due to moisture.
-
-
Q: During workup, I am getting a low yield of the acetylated product.
-
A: This might be due to hydrolysis of the product back to the starting material during the aqueous workup, especially if the conditions are too basic or acidic for a prolonged period. Ensure the workup is performed efficiently and at a controlled temperature. Incomplete extraction of the product could also be a factor; consider performing multiple extractions.
-
Step 2: Elbs Persulfate Oxidation
-
Q: The oxidation reaction shows a low conversion of the starting material, even after a long reaction time.
-
A: The Elbs oxidation is known for sometimes having moderate yields.[2] Ensure the pH of the reaction medium is sufficiently alkaline, as the reaction proceeds through the phenolate ion. The quality of the potassium persulfate is also crucial. Check the temperature control, as side reactions can occur at higher temperatures.
-
-
Q: A significant amount of black, tarry byproduct is formed.
-
A: This indicates over-oxidation or polymerization of the starting material or product. This is often caused by localized high concentrations of the oxidant or elevated temperatures. Ensure slow, controlled addition of the persulfate solution and maintain a consistently low reaction temperature.
-
-
Q: The hydrolysis of the sulfate ester is incomplete.
-
A: Ensure sufficient acid is added to lower the pH and that the mixture is heated for an adequate amount of time to drive the hydrolysis to completion.
-
Step 3: Hydrolysis
-
Q: The deprotection reaction stalls, leaving a mixture of the diacetate, monoacetate, and the final product.
-
A: This could be due to an insufficient amount of base or deactivation of the catalyst. Check the amount of sodium methoxide added. Ensure the starting material and solvent are dry, as water can consume the base.
-
-
Q: The final product is difficult to purify and contains residual salts.
-
A: this compound is a polar compound. After neutralization, ensure all salts are removed. This may require washing the organic extract thoroughly with water if the product is sufficiently soluble in the organic phase, or using a purification method like silica gel chromatography with a polar eluent system. Desalting through a short plug of silica or a specialized resin might be necessary before final purification.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when scaling up this synthesis?
-
A1: The starting material, 2,5-dichlorophenol, is toxic and corrosive.[7] Potassium persulfate is a strong oxidizing agent and can cause fires if it comes into contact with combustible materials.[8][9] All reactions should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE) must be worn.[10] Pressure buildup can occur during the oxidation step, so the reactor must be properly vented.
-
-
Q2: How can the regioselectivity of the Elbs persulfate oxidation be controlled?
-
A2: The Elbs oxidation of phenols typically yields the p-diphenol as the major product.[2][3] The directing effect of the acetylated hydroxyl group in 2,5-dichloroacetoxybenzene is expected to favor hydroxylation at the position para to it. However, some ortho-hydroxylation may also occur. Careful control of reaction conditions and purification are necessary to isolate the desired isomer.
-
-
Q3: What are the challenges in purifying the final this compound product at a larger scale?
-
A3: As a polyhydroxylated aromatic compound, this compound is highly polar. This can make it challenging to extract and purify using standard organic solvents. It may have low solubility in common non-polar solvents and high solubility in water, leading to potential losses during aqueous workup. Purification may require techniques suitable for polar compounds, such as reversed-phase or aqueous normal-phase chromatography.[5][6][11]
-
-
Q4: Can this process be adapted for the synthesis of other this compound isomers?
-
A4: Yes, by starting with a different dichlorophenol isomer, it is possible to synthesize other this compound isomers. However, the regioselectivity of the Elbs oxidation will depend on the substitution pattern of the starting material, and the yields and ease of purification may vary.
-
Visualizations
References
- 1. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 2. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. General Material Information of Sodium persulfate - Kno... [spsdgs.com]
- 9. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 10. lgcstandards.com [lgcstandards.com]
- 11. column-chromatography.com [column-chromatography.com]
Common impurities in Dichlorobenzenetriol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichlorobenzenetriol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most common impurities in this compound typically arise from the synthesis process. These can be broadly categorized as:
-
Isomeric Impurities: During the synthesis of a specific this compound isomer (e.g., 2,4-dichloro-1,3,5-benzenetriol), other positional isomers can be formed as byproducts. The separation of these isomers can be challenging due to their similar physical and chemical properties.
-
Incompletely Reacted Starting Materials: Residual starting materials from the synthesis, such as benzenetriol or partially chlorinated intermediates, may be present in the final product.
-
Over-chlorinated Byproducts: The reaction may proceed beyond the desired dichlorination, leading to the formation of trichlorobenzenetriol or other more highly chlorinated species.
-
Oxidation/Degradation Products: this compound, being a phenolic compound, is susceptible to oxidation, especially when exposed to air, light, or certain metal ions. This can lead to the formation of colored impurities, such as quinones.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification process may remain in the final product if not adequately removed.
Q2: My this compound solution is colored. What could be the cause and how can I fix it?
A colored solution of this compound is often an indication of oxidation. Phenolic compounds are prone to oxidation, which can be accelerated by factors such as:
-
Exposure to air (oxygen)
-
Exposure to light
-
Presence of metal ion contaminants
-
High pH (alkaline conditions)
To address this, you can try the following:
-
Purification: Recrystallization from an appropriate solvent can help remove colored impurities. In some cases, treatment with activated charcoal during the recrystallization process can be effective in adsorbing colored compounds.
-
Inert Atmosphere: When working with this compound solutions, it is advisable to use degassed solvents and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Storage: Store solid this compound and its solutions in a cool, dark place, and under an inert atmosphere if possible.
Q3: I am having difficulty separating isomers of this compound. What methods are recommended?
The separation of chlorinated phenol isomers can be challenging. Here are some recommended techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical assessment and preparative separation of isomers. Different stationary phases (e.g., C18, phenyl) and mobile phase compositions can be optimized for efficient separation.
-
Fractional Crystallization: This technique relies on small differences in the solubility of isomers in a particular solvent. By carefully controlling the temperature and solvent composition, it may be possible to selectively crystallize one isomer, leaving the others in the mother liquor.
-
Stripping Crystallization: This method combines melt crystallization and vaporization and has been shown to be effective for the purification of chlorophenol isomers.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC)
| Potential Cause | Troubleshooting Steps |
| Isomeric Impurities | Optimize the chromatographic method to improve the resolution between isomers. This may involve changing the column, mobile phase composition, gradient profile, or temperature. |
| Starting Materials or Byproducts | Identify the unexpected peaks by comparing their retention times with those of known standards of potential starting materials and byproducts. Mass spectrometry (MS) coupled with chromatography can aid in identification. |
| Degradation Products | Prepare a fresh solution of this compound and re-analyze. If the unexpected peaks are smaller or absent, degradation is the likely cause. Ensure proper storage and handling of the compound and its solutions. |
| Contamination from Labware or Solvents | Run a blank analysis (injecting only the solvent) to check for contaminants. Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
Issue 2: Poor Yield or Purity After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with a range of solvents to find the optimal one. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient Removal of Insoluble Impurities | If there are insoluble impurities, perform a hot filtration step before allowing the solution to cool and crystallize. |
| Co-precipitation of Impurities | If impurities have similar solubility profiles, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary to achieve the desired purity. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and separating its isomers. Method optimization will be required based on the specific isomers present and the available instrumentation.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution. Further dilute as necessary to obtain a working solution suitable for injection.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., starting with a 50:50 v/v ratio) containing a small amount of formic acid (e.g., 0.1%) to improve peak shape. The mobile phase should be filtered and degassed before use.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient elution can be used)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or a wavelength determined by a UV scan of the compound)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.
-
Data Interpretation: Analyze the resulting chromatogram to determine the retention time of the main peak (this compound) and identify any impurity peaks. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of solid this compound. The choice of solvent is critical and must be determined experimentally.
Materials:
-
Impure this compound
-
Recrystallization solvent (e.g., toluene, ethanol/water mixture, or other suitable solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to the flask. Heat the mixture gently while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask, swirl, and then heat the mixture back to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Caption: General workflow for the analysis and purification of this compound.
Caption: Troubleshooting logic for identifying unknown peaks in a chromatogram.
Optimizing solvent conditions for Dichlorobenzenetriol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dichlorobenzenetriol. The information is designed to help optimize solvent conditions and address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound. The solutions provided are based on general principles of organic chemistry and experience with related phenolic compounds.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poor Solubility of this compound: The starting material may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction. | Solvent Screening: Test the solubility of this compound in a range of solvents with varying polarities. Consider using a co-solvent system to improve solubility. Polar aprotic solvents like DMF or DMSO, or polar protic solvents like isopropanol or n-butanol may be effective. For non-polar reactants, toluene or dioxane could be suitable. |
| Inappropriate Reaction Temperature: The reaction may be too slow at the current temperature, or side reactions may be occurring at elevated temperatures. | Temperature Optimization: If the reaction is slow, consider gradually increasing the temperature. If side products are observed, try lowering the temperature. For reactions sensitive to heat, room temperature or even cooled conditions may be necessary. | |
| Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of this compound or the desired product. | Milder Reaction Conditions: Use a milder base or acid catalyst. Protect sensitive hydroxyl groups if they are not the intended site of reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. | |
| Formation of Multiple Products/Side Reactions | Lack of Selectivity: Multiple hydroxyl groups on the this compound may be reacting, or reactions may be occurring on the aromatic ring. | Use of Protecting Groups: To achieve regioselectivity, consider protecting two of the three hydroxyl groups to direct the reaction to a specific site. Solvent Choice: The solvent can influence selectivity. A non-polar solvent may favor reaction at a less sterically hindered hydroxyl group, while a polar, hydrogen-bonding solvent might favor reaction at the most acidic hydroxyl group. |
| Oxidation of the Phenolic Rings: The electron-rich aromatic ring of this compound is susceptible to oxidation, especially in the presence of air and certain reagents. | Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. | |
| Difficult Product Purification | Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to side products or unreacted starting material, making chromatographic separation challenging. | Solvent System Optimization for Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test a range of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. |
| Product is a Viscous Oil: The product may not crystallize, making isolation and purification difficult. | Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane. Conversion to a Crystalline Derivative: If the product is an intermediate, consider converting it to a crystalline derivative for purification, which can then be converted back to the desired product in a subsequent step. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with this compound?
A1: The choice of solvent is highly dependent on the specific reaction. However, for reactions involving the hydroxyl groups, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often good starting points due to their ability to dissolve polar compounds and their relatively high boiling points, allowing for a wide range of reaction temperatures. For reactions where a less polar environment is desired, ethers like Tetrahydrofuran (THF) or 1,4-dioxane can be suitable. It is always recommended to perform small-scale solubility tests before committing to a large-scale reaction.
Q2: How can I avoid the oxidation of this compound during a reaction?
A2: this compound, being a phenol derivative, is susceptible to oxidation, which can lead to colored impurities. To minimize oxidation, it is crucial to perform reactions under an inert atmosphere, such as nitrogen or argon. Using degassed solvents, which have had dissolved oxygen removed, is also highly recommended. The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can also be beneficial in some cases, provided it does not interfere with the desired reaction.
Q3: I am trying to perform a selective reaction on only one of the hydroxyl groups. How can I control the regioselectivity?
A3: Achieving regioselectivity with multiple reactive hydroxyl groups can be challenging. One common strategy is the use of protecting groups. You can selectively protect the more reactive or less sterically hindered hydroxyl groups, perform your desired reaction on the unprotected hydroxyl group, and then deprotect the other groups. The choice of protecting group will depend on the stability of your compound to the protection and deprotection conditions. Alternatively, the inherent differences in the acidity and steric environment of the hydroxyl groups can sometimes be exploited by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents.
Q4: My reaction with this compound is very slow. What can I do to increase the reaction rate?
A4: If your reaction is proceeding slowly, there are several factors to consider. First, ensure that your reagents are pure and your solvent is anhydrous if the reaction is moisture-sensitive. Increasing the reaction temperature is a common method to increase the rate, but be mindful of potential side reactions or decomposition. Another approach is to use a catalyst. For example, in acylation or etherification reactions, a suitable base or acid catalyst can significantly accelerate the reaction. Finally, increasing the concentration of the reactants can also lead to a faster reaction rate, but be cautious of potential solubility issues.
Experimental Protocols
General Protocol for Solvent Screening
This protocol outlines a general procedure for selecting a suitable solvent for a reaction involving this compound.
Caption: Workflow for solvent screening for this compound reactions.
Methodology:
-
Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent. A range of solvents covering different polarities should be tested (e.g., Toluene, THF, Ethyl Acetate, Acetone, Isopropanol, DMF, DMSO).
-
Room Temperature Solubility: Agitate the vials at room temperature and visually assess the solubility. Note which solvents fully dissolve the compound.
-
Elevated Temperature Solubility: For solvents in which the compound is not fully soluble at room temperature, gently warm the vials (e.g., to 50-60 °C) and observe any change in solubility.
-
Selection: Choose the solvent(s) that provide good solubility at a desired reaction temperature. Also, consider the boiling point of the solvent and its compatibility with the planned reaction conditions and reagents.
Logical Flow for Troubleshooting Low Yield
This diagram illustrates a logical approach to troubleshooting low-yield reactions with this compound.
Technical Support Center: By-product Analysis in Dichlorobenzenetriol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-products during the synthesis of dichlorobenzenetriol.
Frequently Asked Questions (FAQs)
Q1: What are the common by-products observed during the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding through the hydroxylation of dichlorobenzenes, can lead to several by-products. The specific by-products will depend on the starting materials and reaction conditions. Potential impurities may include:
-
Isomeric Dichlorobenzenetriols: Incomplete or over-hydroxylation can result in the formation of various isomers.
-
Partially Hydroxylated Intermediates: Dichlorophenol and dichlorohydroquinone isomers can remain if the reaction does not go to completion.[1][2]
-
Over-hydroxylated Products: Formation of tetrahydroxybenzene isomers is possible under harsh reaction conditions.[3]
-
Starting Material Residue: Unreacted dichlorobenzene may be present in the final product.[4]
-
Products of Dechlorination: In some instances, dechlorination can occur, leading to the formation of chlorobenzenetriol or other less chlorinated species.
-
Oxidation Products: The presence of an oxidant can lead to the formation of quinones, such as 2-hydroxy-1,4-benzoquinone.[3]
Q2: How can I minimize the formation of isomeric by-products?
A2: Controlling the regioselectivity of the hydroxylation reaction is crucial. This can be achieved by:
-
Choice of Catalyst: Utilizing specific catalysts can favor the formation of the desired isomer.
-
Reaction Temperature and Time: Careful optimization of reaction temperature and duration can prevent over-hydroxylation and side reactions.
-
Protecting Groups: Employing protecting group strategies can shield certain positions on the benzene ring, directing hydroxylation to the desired locations.
Q3: What analytical techniques are best suited for identifying and quantifying by-products in my this compound product?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive by-product analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers and quantifying the purity of the main product. The use of different stationary phases can help in resolving complex mixtures.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile by-products and impurities by providing both retention time and mass spectral data for compound identification.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main product and any significant impurities present.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for analyzing complex reaction mixtures.[9]
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of desired this compound isomer. | Inefficient hydroxylation; non-selective reaction conditions. | Optimize reaction temperature, time, and catalyst concentration. Consider a different catalytic system or the use of protecting groups to improve regioselectivity. |
| Presence of significant amounts of dichlorophenol or dichlorohydroquinone. | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are used. |
| Detection of over-hydroxylated by-products (e.g., tetrahydroxybenzene). | Reaction conditions are too harsh. | Reduce reaction temperature, shorten reaction time, or use a milder oxidizing agent. |
| Broad or multiple peaks for the main product in HPLC analysis. | Presence of unresolved isomers. | Optimize the HPLC method: try a different column (e.g., C18, phenyl), adjust the mobile phase composition, or modify the gradient.[5] |
| Identification of unexpected peaks in GC-MS analysis. | Contaminants in starting materials or side reactions. | Analyze the starting materials for purity. Review the reaction mechanism for potential side reactions like dechlorination or rearrangement. |
Experimental Protocols
Protocol 1: By-product Analysis by GC-MS
-
Sample Preparation:
-
Dissolve 1-5 mg of the crude this compound product in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
If the sample contains non-volatile components, derivatization (e.g., silylation) may be necessary to increase volatility.
-
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify relative peak areas to estimate the percentage of each by-product.
-
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity of the main product based on the relative peak area.
-
For quantitative analysis of specific impurities, a calibration curve with known standards should be prepared.
-
Visualizations
Caption: Experimental workflow for by-product analysis.
Caption: Plausible reaction pathway and by-product formation.
References
- 1. US2799714A - Method of hydrolyzing di-and trichlorobenzenes - Google Patents [patents.google.com]
- 2. 2,5-ジクロロヒドロキノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Separation and HPLC analysis of diastereomers and rotational isomers of L-N-(butyloxycarbonyl)-3-(3-hydroxyethyl-4-(benzyloxy)-phenyl)alanine benzyl ester | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. GC-MS analysis of dichlobenil and its metabolites in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Enhancing Selectivity in Dichlorobenzenetriol Halogenation
Welcome to the technical support center for the selective halogenation of dichlorobenzenetriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high selectivity in your experiments and to offer solutions for common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective halogenation of this compound?
A1: this compound is a highly activated aromatic system due to the presence of three hydroxyl groups. This high reactivity often leads to several challenges:
-
Polysubstitution: The aromatic ring is prone to multiple halogenations, resulting in a mixture of di-, tri-, and even tetra-halogenated products.
-
Poor Regioselectivity: Controlling the specific position of halogenation on the aromatic ring can be difficult, leading to a mixture of isomers.
-
Side Reactions: Oxidation of the hydroquinone moiety and potential ring-opening can occur under harsh halogenating conditions.
Q2: How can I favor monohalogenation over polysubstitution?
A2: To enhance the selectivity for monohalogenation, consider the following strategies:
-
Use of Mild Halogenating Agents: Employ less reactive halogenating agents. For instance, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are generally milder than elemental chlorine or bromine.
-
Control of Stoichiometry: Use a stoichiometric amount (or a slight excess) of the halogenating agent relative to the this compound.
-
Low Reaction Temperatures: Running the reaction at lower temperatures can help to control the reaction rate and reduce the likelihood of multiple additions.
-
Protecting Groups: Temporarily protecting one or two of the hydroxyl groups can modulate the reactivity of the aromatic ring and direct the halogenation to a specific position.
Q3: What is the role of a catalyst in these reactions?
A3: A catalyst can significantly influence the selectivity of the halogenation. Lewis acid catalysts, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can polarize the halogen-halogen bond, creating a more electrophilic halogenating species.[1][2] This can sometimes lead to a more controlled reaction. However, with a highly activated substrate like this compound, a catalyst may not always be necessary and could potentially increase the rate of polysubstitution. Careful screening of catalysts and reaction conditions is recommended.
Q4: How does the choice of solvent affect the selectivity?
A4: The solvent can influence both the reactivity of the halogenating agent and the substrate.
-
Polar Protic Solvents (e.g., acetic acid, water): These solvents can solvate the hydroxyl groups and may influence their directing effect. They can also participate in the reaction in some cases.
-
Nonpolar Aprotic Solvents (e.g., dichloromethane, carbon tetrachloride): These solvents are often used to achieve milder reaction conditions.
The choice of solvent should be optimized for your specific halogenating agent and desired outcome.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monohalogenated Product
| Possible Cause | Suggested Solution |
| Over-halogenation | Decrease the stoichiometry of the halogenating agent. Lower the reaction temperature. Use a milder halogenating agent (e.g., NCS instead of Cl₂). |
| Incomplete Reaction | Increase the reaction time. Slightly increase the stoichiometry of the halogenating agent. Consider a more polar solvent to improve solubility and reaction rate. |
| Degradation of Starting Material | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents. Lower the reaction temperature. |
| Product Isolation Issues | Optimize the purification method (e.g., column chromatography, recrystallization). Characterize byproducts to understand competing reaction pathways. |
Issue 2: Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| Multiple Reactive Sites | Employ a protecting group strategy to block certain positions and direct the halogenation. Investigate the use of a bulky halogenating agent that may favor the less sterically hindered position. |
| Thermodynamic vs. Kinetic Control | Vary the reaction temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. |
| pH Effects | If using aqueous or protic solvents, buffer the reaction mixture to control the ionization state of the hydroxyl groups, which can influence their directing effects. |
Experimental Protocols
Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS)
This protocol aims for a controlled monochlorination of 1,2-dichloro-3,4,5-trihydroxybenzene.
Materials:
-
1,2-dichloro-3,4,5-trihydroxybenzene
-
N-Chlorosuccinimide (NCS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,2-dichloro-3,4,5-trihydroxybenzene (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add NCS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired monochlorinated product.
Protocol 2: Selective Monobromination using a Protecting Group Strategy
This protocol utilizes a benzyl protecting group to enhance selectivity.
Part A: Benzylation of this compound
-
To a solution of 1,2-dichloro-3,4,5-trihydroxybenzene (1.0 eq) in anhydrous DMF, add potassium carbonate (2.2 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the mixture overnight at room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate the monobenzylated this compound.
Part B: Bromination of Benzylated this compound
-
Dissolve the monobenzylated product (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (1.05 eq) portion-wise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography.
Part C: Deprotection
-
Dissolve the brominated, protected product in ethanol.
-
Add Palladium on carbon (10 mol%) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until TLC indicates the complete removal of the benzyl group.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the desired monobrominated this compound.
Visualizations
Caption: Experimental workflow for selective halogenation.
References
Technical Support Center: Fractional Crystallization of Dichlorobenzene Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting of fractional crystallization of dichlorobenzene isomers.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the separation of dichlorobenzene isomers via fractional crystallization.
Q1: Why is the separation of dichlorobenzene isomers so challenging?
Separating dichlorobenzene isomers is difficult primarily due to the small differences in their physical properties. While p-dichlorobenzene has a significantly higher melting point, the boiling points of the meta and para isomers are very close, making distillation inefficient for their separation.[1] Furthermore, the isomers can form eutectic mixtures, which are compositions that solidify at a lower temperature than any other mixture ratio, preventing further separation by simple crystallization once the eutectic point is reached. The presence of the meta-isomer, in particular, complicates the purification of p-dichlorobenzene by crystallization.[1]
Q2: My fractional crystallization is not yielding a pure product. What are the likely causes and solutions?
Several factors can lead to poor separation efficiency. The troubleshooting process can be approached systematically.
-
Formation of a Eutectic Mixture: The most significant challenge is the formation of a eutectic. For instance, a mixture of meta- and para-dichlorobenzene can form a eutectic containing 88 mole% of the meta-isomer. Once this composition is reached in the liquid phase, both isomers will crystallize together without any further change in composition, limiting the purity of the final product.
-
Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice. An ideal crystallization process involves slow crystal growth, allowing for the selective incorporation of the desired isomer into the crystal structure.
-
Solution: Reduce the cooling rate. For melt crystallization, a rate of 0.1-0.2°C per minute is often a good starting point.
-
-
Inefficient Mother Liquor Removal: The impure liquid phase (mother liquor) must be effectively separated from the crystals. Incomplete removal will contaminate the purified solid.
-
Solution: Ensure proper drainage of the mother liquor after crystallization. For multi-stage crystallizations, a "sweating" step, where the crystal mass is slowly heated to melt and remove entrapped impurities, can be effective.
-
-
Co-crystallization: Isomers with similar molecular shapes can sometimes co-crystallize, forming a solid solution. This is a known failure mode of fractional crystallization.
-
Solution: This is a more challenging issue to resolve. Altering the crystallization solvent (for solution crystallization) or employing multi-stage melt crystallization with very slow growth rates may help. In some advanced applications, co-crystal formers are used to selectively crystallize one isomer.
-
Q3: No crystals are forming, even after cooling the solution. What should I do?
This issue, known as supersaturation, can be resolved with the following steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a few small crystals of the pure desired isomer to the solution. These "seed" crystals act as templates for further crystallization.
-
Reduce the Temperature Further: If using a cooling bath, lower the temperature to increase the driving force for crystallization.
-
Concentrate the Solution: If working with a solvent, it's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
Q4: The crystallized product has a very low yield. What went wrong?
A low yield can be attributed to several factors:
-
Excessive Washing: While washing the crystals is necessary to remove adhering mother liquor, using too much solvent or a solvent at too high a temperature can dissolve a significant portion of the product.
-
Stopping Crystallization Too Early: Ensure that the solution has been given sufficient time at the target temperature to allow for maximum crystal growth.
-
High Solubility in the Mother Liquor: A portion of the product will always remain dissolved in the mother liquor. This is an inherent limitation of the technique. To maximize yield, ensure the final crystallization temperature is sufficiently low to minimize the solubility of the desired isomer.
Physical and Eutectic Data of Dichlorobenzene Isomers
The following table summarizes key physical properties of the dichlorobenzene isomers. Understanding these differences is fundamental to designing an effective fractional crystallization process. The high melting point of p-dichlorobenzene is the primary property exploited in melt crystallization.
| Property | o-Dichlorobenzene | m-Dichlorobenzene | p-Dichlorobenzene |
| Structure | |||
| Melting Point | -17.0 °C | -24.8 °C | 53.1 °C |
| Boiling Point | 180.5 °C | 173.0 °C | 174.0 °C |
| Symmetry | Low | Low | High |
| Eutectic Data | o-m and o-p eutectic data not readily available in public literature. | m-p Eutectic: Forms a eutectic at 88 mole% of m-dichlorobenzene. | The high symmetry of p-dichlorobenzene allows for efficient packing in a crystal lattice, resulting in a significantly higher melting point.[2] |
Experimental Protocols
Multi-Stage Melt Crystallization for p-Dichlorobenzene Purification (Lab Scale Adaptation)
This protocol is adapted from industrial processes and is suitable for purifying a mixture rich in p-dichlorobenzene. Melt crystallization avoids the need for solvents.
Objective: To purify an 80% p-dichlorobenzene mixture to >99% purity.
Apparatus: Jacketed crystallization vessel with a temperature controller, stirrer, and a means to drain the mother liquor.
Procedure:
Stage 1: Initial Crystallization & Sweating
-
Melting: Charge the crystallization vessel with the 80% p-dichlorobenzene mixture and heat to approximately 80°C to ensure complete melting.
-
Cooling & Crystallization (Step 1A): Begin stirring and cool the melt from 50°C down to 10°C at a controlled rate of 0.15°C/min. This will form a crystal mass of p-dichlorobenzene.
-
Draining: Once at 10°C, stop the stirrer and drain the mother liquor, which will be enriched in the ortho- and meta-isomers.
-
Sweating (Step 1B): Slowly heat the crystal mass from 10°C to 48°C at a rate of 0.1°C/min. This will melt the less pure regions of the crystals, and this secondary mother liquor should be drained.
-
Melting (Step 1C): Melt the remaining purified crystals by heating from 48°C to 80°C at a rate of 1°C/min. This product is now the feed for the second stage.
Stage 2: Final Purification
-
Cooling & Crystallization (Step 2A): Take the molten product from Stage 1 and cool it from 70°C down to 15°C at a controlled rate of 0.2°C/min.
-
Draining: At 15°C, drain the mother liquor.
-
Sweating (Step 2B): Heat the crystal mass from 15°C to 50°C at a rate of 0.08°C/min and drain the resulting liquid.
-
Final Melting (Step 2C): Melt the final crystal product by heating from 50°C to 80°C at a rate of 1°C/min. The resulting liquid is the final, high-purity p-dichlorobenzene product (>99.8%).
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the decision-making process for troubleshooting and the general workflow for fractional crystallization.
References
Validation & Comparative
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of Dichlorobenzenetriol
The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a compound like dichlorobenzenetriol, an aromatic triol with chlorine substituents, understanding its exact atomic arrangement is crucial for predicting its chemical behavior, biological activity, and potential applications in drug development. While single-crystal X-ray crystallography stands as the definitive method for structural validation, a suite of spectroscopic techniques provides complementary and often essential data for a complete characterization. This guide offers a comparative overview of these methods, detailing their experimental protocols and the nature of the data they provide.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful analytical technique that provides an unambiguous determination of the three-dimensional structure of a molecule.[1] The method relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[1][2] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise location of each atom.[2]
Experimental Protocol
The journey from a powdered sample to a refined crystal structure involves several key steps:[2]
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by slow cooling. The goal is to obtain a crystal that is pure and has a highly ordered internal structure.[2]
-
Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer in an X-ray diffractometer. The crystal is then cooled, usually in a stream of liquid nitrogen, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while bombarding it with a focused beam of X-rays, and a detector records the diffraction pattern.[3]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.[2] From this map, an initial model of the molecular structure is built and then refined against the experimental data to yield the final, precise atomic coordinates.[2]
References
Comparative Reactivity Analysis: Dichlorobenzenetriol vs. Chlorobenzenetriol
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of dichlorobenzenetriol and chlorobenzenetriol, supported by experimental data and detailed protocols.
The introduction of chlorine atoms onto a benzenetriol framework significantly influences its chemical reactivity, a factor of paramount importance in the fields of medicinal chemistry, material science, and environmental science. This guide provides an objective comparison of the reactivity of this compound and chlorobenzenetriol, focusing on their susceptibility to electrophilic aromatic substitution and oxidation reactions. While direct comparative kinetic studies on these specific molecules are not extensively available in the public domain, a robust understanding of their reactivity can be extrapolated from established principles of organic chemistry and experimental data on analogous chlorinated phenolic compounds.
Key Reactivity Differences at a Glance
The primary distinction in reactivity between this compound and chlorobenzenetriol lies in the electronic effects exerted by the chlorine substituents on the aromatic ring. Chlorine atoms are electron-withdrawing through the inductive effect and electron-donating through resonance. The net effect is a deactivation of the aromatic ring towards electrophilic attack compared to the parent benzenetriol. However, the degree of this deactivation is contingent on the number and position of the chlorine atoms.
This compound is expected to be less reactive towards electrophilic aromatic substitution than chlorobenzenetriol . The presence of a second chlorine atom further deactivates the aromatic ring, making it less nucleophilic. Conversely, in oxidation reactions, the increased number of electron-withdrawing chlorine atoms can render the molecule more susceptible to oxidation by lowering the electron density of the aromatic system.
Quantitative Reactivity Data
Direct quantitative comparisons of reaction rates for this compound and chlorobenzenetriol are scarce. However, we can infer their relative reactivity from studies on simpler chlorophenols. For instance, the kinetics of chlorination of phenol and its chlorinated derivatives show that the rate of reaction is highly dependent on the degree and position of chlorination.[1] Generally, increasing the number of chlorine substituents on the phenolic ring tends to decrease the rate of further electrophilic substitution.[1]
To provide a quantitative perspective, the following table summarizes representative kinetic data for the reaction of related chlorophenols with hydroxyl radicals, a common oxidative species. This data can serve as a proxy for understanding the relative oxidative stability of chlorobenzenetriols.
| Compound | Second-Order Rate Constant (k) with •OH (L mol⁻¹ s⁻¹) | pH | Reference |
| Phenol | 1.4 x 10¹⁰ | 7 | [2] |
| 2-Chlorophenol | 1.1 x 10¹⁰ | 7 | [2] |
| 4-Chlorophenol | 1.2 x 10¹⁰ | 7 | [2] |
| 2,4-Dichlorophenol | 5.0 x 10⁹ | 7 | [2] |
Note: This data is for chlorophenols and serves as an illustrative comparison. The actual rates for chlorobenzenetriols and dichlorobenzenetriols will vary based on the position of the hydroxyl and chlorine substituents.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments that can be adapted to study the reactivity of this compound and chlorobenzenetriol.
Experimental Protocol 1: Comparative Electrophilic Bromination
This protocol outlines a procedure to compare the relative rates of electrophilic aromatic substitution.
Materials:
-
Chlorobenzenetriol
-
This compound
-
Bromine
-
Acetic acid (glacial)
-
Sodium thiosulfate solution (for quenching)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar solutions of chlorobenzenetriol and this compound in glacial acetic acid in separate reaction vessels.
-
Maintain the reaction vessels at a constant temperature (e.g., 25°C) using a water bath.
-
To each solution, add an equimolar amount of bromine in acetic acid.
-
Start a timer immediately upon the addition of bromine.
-
At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding it to a solution of sodium thiosulfate.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted samples by GC-MS to determine the concentration of the starting material and the brominated products.
-
Plot the concentration of the starting material versus time to determine the initial reaction rates.
Experimental Protocol 2: Comparative Oxidation with Fenton's Reagent
This protocol describes a method to assess the relative stability of the compounds towards oxidation.
Materials:
-
Chlorobenzenetriol
-
This compound
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30%)
-
Sulfuric acid
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare aqueous solutions of known concentrations of chlorobenzenetriol and this compound.
-
In separate reaction vessels, add a catalytic amount of iron(II) sulfate to each solution and acidify with sulfuric acid (to pH ~3).
-
Initiate the oxidation reaction by adding a specific volume of hydrogen peroxide to each vessel while stirring.
-
At set time points, withdraw samples and quench the reaction by adding a radical scavenger (e.g., methanol).
-
Analyze the samples using HPLC to monitor the degradation of the parent compound.
-
Calculate the degradation rate constants for both compounds to compare their oxidative stability.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts related to the reactivity of these compounds.
Caption: Relative reactivity towards electrophilic aromatic substitution.
Caption: General experimental workflow for comparing reactivity.
References
Comparative Study of Dichlorobenzenetriol Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dichlorobenzenetriol, a molecule with potential applications in medicinal chemistry and materials science, is not widely documented in scientific literature. However, based on established principles of organic chemistry, two primary synthetic strategies can be proposed and compared: direct chlorination of a benzenetriol precursor and a multi-step synthesis commencing from a dichlorinated phenol. This guide provides a comparative analysis of these hypothetical methods, offering potential experimental protocols and workflows.
Comparison of Proposed Synthesis Methods
| Feature | Method A: Direct Chlorination of Benzenetriol | Method B: Multi-Step Synthesis from Dichlorophenol |
| Starting Material | Benzenetriol (e.g., Pyrogallol, Phloroglucinol) | Dichlorophenol (e.g., 2,4-Dichlorophenol) |
| Number of Steps | 1 | 3-4 |
| Potential Yield | Low to Moderate (due to multiple products) | Moderate to High (potentially better control) |
| Potential Purity | Low (mixture of isomers and over-chlorinated products) | High (purification possible at intermediate steps) |
| Selectivity | Low (difficult to control the position of chlorination) | High (regiochemistry is pre-determined by the starting material) |
| Reaction Conditions | Potentially harsh (strong chlorinating agents) | Can involve both mild and harsh steps |
| Key Challenges | - Achieving selective dichlorination- Separation of isomers- Preventing over-chlorination and ring cleavage | - Multiple reaction steps- Optimization of each step for yield- Overall process time and cost |
Proposed Experimental Protocols
Method A: Direct Chlorination of Benzenetriol (Hypothetical Protocol)
This method involves the direct electrophilic aromatic substitution of a benzenetriol with a chlorinating agent. The primary challenge is controlling the regioselectivity and the degree of chlorination.
Reagents and Materials:
-
Pyrogallol (1,2,3-trihydroxybenzene)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrogallol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (0.1 equivalents) to the solution while stirring.
-
Add a solution of sulfuryl chloride (2 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired this compound isomer.
Method B: Multi-Step Synthesis from Dichlorophenol (Hypothetical Protocol)
This approach involves the introduction of additional hydroxyl groups onto a pre-existing dichlorinated phenol scaffold. This method offers better control over the final product's structure.
Step 1: Nitration of 2,4-Dichlorophenol
-
To a stirred solution of 2,4-dichlorophenol (1 equivalent) in glacial acetic acid, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) at 0-5 °C.
-
After the addition, continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and filter the precipitated product. Wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain 2,4-dichloro-6-nitrophenol.
Step 2: Reduction of the Nitro Group
-
In a round-bottom flask, dissolve the 2,4-dichloro-6-nitrophenol (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3 equivalents) and concentrated hydrochloric acid.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 6-amino-2,4-dichlorophenol.
Step 3: Diazotization and Hydrolysis
-
Dissolve the 6-amino-2,4-dichlorophenol (1 equivalent) in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling solution of copper(II) sulfate in water.
-
Continue boiling for 30 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Dry the ethereal solution, evaporate the solvent, and purify the crude this compound by recrystallization or column chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the proposed logical workflows for the synthesis of this compound.
Caption: Proposed workflow for Method A: Direct Chlorination.
Purity Assessment of Synthesized Dichlorobenzenetriol: A Comparative Guide
The rigorous assessment of purity for synthesized Dichlorobenzenetriol is paramount for researchers, scientists, and drug development professionals to ensure the reliability, reproducibility, and safety of their experimental outcomes. The presence of impurities, even in trace amounts, can significantly alter the chemical and biological properties of the compound, leading to misleading results and potential safety concerns. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of this compound, complete with experimental protocols and data presentation.
Analytical Techniques for Purity Assessment
A variety of analytical techniques can be employed to determine the purity of synthesized this compound. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The choice of method often depends on the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and resolution.
Comparison of Key Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase. Mass spectrometry provides identification based on mass-to-charge ratio. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. UV detection identifies compounds based on their light absorbance at a specific wavelength. |
| Sample Volatility | Requires sample to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | Generally offers high sensitivity, especially with selective ion monitoring (SIM). | Sensitivity is dependent on the chromophore of the analyte and the detector used. |
| Resolution | Provides high-resolution separation, particularly with capillary columns. | Excellent resolution can be achieved by optimizing stationary and mobile phases. |
| Identification | Provides definitive identification through mass spectral libraries and fragmentation patterns. | Identification is based on retention time compared to a standard, which is less definitive than MS. |
| Quantification | Accurate quantification can be achieved using internal or external standards. | Reliable quantification using calibration curves with reference standards. |
| Potential Issues | Thermal degradation of the analyte can occur in the injector or column. | Co-elution of impurities with the main peak can be a challenge. |
Experimental Data Comparison
The following table presents a hypothetical comparison of experimental data obtained from the analysis of a synthesized this compound sample using GC-MS and HPLC-UV.
Hypothetical Purity Analysis Data for this compound
| Parameter | GC-MS Analysis | HPLC-UV Analysis |
| Purity (%) | 99.2% | 99.5% |
| Number of Impurities Detected | 3 | 2 |
| Limit of Detection (LOD) | 0.01% | 0.02% |
| Limit of Quantification (LOQ) | 0.03% | 0.05% |
| Relative Standard Deviation (RSD) for Purity | 0.8% | 1.2% |
| Major Impurity Identified | Monochlorobenzenetriol | Unidentified peak at 1.8 min |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for GC-MS and HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically suitable for separating chlorinated aromatic compounds.
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Calculate purity based on the peak area percentage of the main compound relative to the total peak area of all components.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase or a compatible solvent to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System: A liquid chromatograph equipped with a UV-Vis detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example:
-
Start with 20% acetonitrile.
-
Linearly increase to 80% acetonitrile over 15 minutes.
-
Hold at 80% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a common starting point for phenolic compounds is around 280 nm).
-
Data Analysis: Identify the this compound peak by comparing its retention time with a pure standard. Quantify impurities by comparing their peak areas to a calibration curve or by using the area percent method if all components have similar response factors.
Visualizing the Purity Assessment Workflow
A clear workflow is essential for a systematic approach to purity assessment.
Caption: Workflow for the purity assessment of synthesized this compound.
Potential Impurities in this compound Synthesis
Impurities in the final product can originate from starting materials, side reactions, or degradation products. Common potential impurities in the synthesis of this compound, which often involves the chlorination of a benzenetriol precursor, may include:
-
Isomers: Positional isomers of this compound.
-
Under-chlorinated products: Monochlorobenzenetriol.
-
Over-chlorinated products: Trichlorobenzenetriol.
-
Starting material: Unreacted benzenetriol.
-
Solvent residues: Residual solvents from the reaction or purification steps.
Alternatives to this compound
The choice of an alternative to this compound is highly dependent on its specific application. As an intermediate in chemical synthesis, potential alternatives could include other substituted benzenetriols or related chlorinated phenolic compounds, depending on the desired properties of the final product. For researchers, exploring structure-activity relationships may involve synthesizing and testing a library of analogous compounds with varying substitution patterns.
Selecting the Appropriate Analytical Method
The decision to use GC-MS versus HPLC-UV for purity assessment depends on several factors.
Caption: Decision tree for selecting an analytical method for purity assessment.
Confirming the Regiochemistry of Dichlorinated Hydroquinones: A Comparative Guide to Synthesis and Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise control of regiochemistry is paramount in the synthesis of halogenated aromatic compounds. This guide provides a comparative analysis of two synthetic methods for the preparation of dichlorinated hydroquinones, detailing experimental protocols and the spectroscopic data essential for unequivocally confirming the resulting regiochemical isomers.
The introduction of chlorine atoms to a hydroquinone scaffold can significantly alter its chemical and biological properties. Depending on the reaction conditions and starting materials, different regioisomers can be formed. Here, we compare two distinct synthetic approaches to dichlorohydroquinones and demonstrate how ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for structural elucidation and confirmation of the substitution pattern on the benzene ring.
Comparison of Synthetic Methods and Regiochemical Outcomes
This guide focuses on the synthesis of 2,5-dichloro-1,4-hydroquinone and its isomer, 2,6-dichloro-1,4-hydroquinone. The two methods presented offer different strategies for achieving dichlorination, with the resulting product distribution being highly dependent on the chosen route.
| Parameter | Method 1: Disproportionation of 2-chloro-1,4-dimethoxybenzene | Method 2: Direct Chlorination of Hydroquinone |
| Starting Material | 2-chloro-1,4-dimethoxybenzene | Hydroquinone |
| Reagents | Aluminum (III) chloride, Sodium chloride | Sulfuryl chloride, Glacial acetic acid |
| Key Transformation | Demethylation and disproportionation | Electrophilic aromatic substitution |
| Primary Isomer Formed | Mixture of 2,5- and 2,6-dichlorohydroquinone | Primarily monochlorohydroquinone, with dichlorinated byproducts |
| Yield of 2,5-isomer | 29% | Not specified as primary product |
| Yield of 2,6-isomer | 14% | Not specified as primary product |
Table 1. Summary of Synthetic Methods for Dichlorohydroquinones.
Spectroscopic Data for Regiochemical Confirmation
NMR spectroscopy is a powerful technique for the unambiguous determination of molecular structure. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the position of the substituents. The distinct symmetry of the 2,5- and 2,6-dichlorohydroquinone isomers leads to characteristic and easily distinguishable NMR spectra.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,5-Dichlorohydroquinone | CDCl₃ | 7.03 (s, 2H) | 145.7 (C1, C4), 119.9 (C2, C5), 115.0 (C3, C6) |
| DMSO-d₆ | 6.92 (s, 2H) | 145.9 (C1, C4), 118.3 (C2, C5), 117.0 (C3, C6) | |
| 2,6-Dichlorohydroquinone | DMSO-d₆ | 6.76 (s, 2H) | 147.3 (C1, C4), 119.0 (C2, C3), 115.3 (C5, C6) |
Table 2. ¹H and ¹³C NMR Spectroscopic Data for Dichlorohydroquinone Isomers.[1]
The key to differentiating the isomers lies in the number and multiplicity of the signals in their NMR spectra. For 2,5-dichlorohydroquinone, the molecule possesses a C₂ axis of symmetry, rendering the two aromatic protons and the two sets of aromatic carbons chemically equivalent, resulting in a single proton singlet and three distinct carbon signals. In contrast, while 2,6-dichlorohydroquinone also displays a single proton singlet due to symmetry, the chemical shifts of the carbon atoms, particularly those bearing the chlorine and hydroxyl groups, will differ from the 2,5-isomer, allowing for their unambiguous assignment.[1]
Experimental Protocols
Method 1: Synthesis of 2,5- and 2,6-Dichlorohydroquinone via Disproportionation[1]
This method utilizes the Lewis acid-catalyzed disproportionation of 2-chloro-1,4-dimethoxybenzene to yield a mixture of dichlorinated hydroquinones.
Materials:
-
2-chloro-1,4-dimethoxybenzene
-
Anhydrous Aluminum (III) chloride (AlCl₃)
-
Sodium chloride (NaCl)
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium chloride (NaCl) solution
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Acetone
Procedure:
-
A melt of anhydrous AlCl₃ (8.54 g, 64.0 mmol) and NaCl (1.87 g, 32.0 mmol) is prepared with vigorous stirring at 150 °C.
-
2-chloro-1,4-dimethoxybenzene (1.73 g, 10.0 mmol) is added to the melt.
-
The reaction temperature is increased to 180-185 °C and maintained for 7 minutes.
-
The mixture is cooled to room temperature and diluted with 10% aqueous HCl (60 mL) and distilled water (60 mL).
-
The reaction products are extracted with EtOAc (5 x 20 mL).
-
The combined organic extracts are washed with saturated aqueous NaCl (3 x 15 mL) and dried over Na₂SO₄.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
-
Elution with a mixture of hexane-acetone (9:1) yields 2,5-dichlorohydroquinone (0.096 g, 29%).
-
Further elution with a mixture of hexane-acetone (8:1) yields 2,6-dichlorohydroquinone (0.048 g, 14%).
Method 2: Chlorination of Hydroquinone with Sulfuryl Chloride[2]
This method involves the direct chlorination of hydroquinone using sulfuryl chloride in glacial acetic acid. This reaction typically yields a mixture of chlorinated products, with the monochlorinated species being the major component under controlled conditions.
Materials:
-
Hydroquinone
-
Sulfuryl chloride (SO₂Cl₂)
-
Glacial acetic acid
Procedure:
-
Sulfuryl chloride is added to a slurry or solution of hydroquinone in glacial acetic acid.
-
The mole ratio of sulfuryl chloride to hydroquinone is maintained in the range of 0.8 to 1.2 to favor the formation of monochlorohydroquinone.
-
The reaction mixture is stirred at an appropriate temperature to initiate the chlorination.
-
Upon completion of the reaction, the chlorinated hydroquinone mixture can be isolated. This mixture can be further acetylated by refluxing with excess acetic anhydride for subsequent polymerization applications.
Reaction Pathway and Regioselectivity
The regiochemical outcome of the chlorination of hydroquinone is directed by the activating and ortho-, para-directing hydroxyl groups. The initial chlorination will occur at one of the positions ortho to a hydroxyl group. The second chlorination is then influenced by the presence of both the hydroxyl groups and the first chlorine atom.
Figure 1. Reaction pathway for the dichlorination of hydroquinone, illustrating the formation of the 2,5- and 2,6-dichloro isomers.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Dichlorobenzenetriol and Related Chlorophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies applicable to the quantitative analysis of Dichlorobenzenetriol and other chlorophenols. The focus is on the cross-validation of these methods, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.
Data Presentation: A Comparative Analysis of Analytical Techniques
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | Typically ≥0.99 | Typically ≥0.99 |
| Accuracy (Recovery) | 70-130%[1] | 80-120% |
| Precision (RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | 0.005 - 1.8 µg/L[2] | 0.006 - 0.05 mg/L[3] |
| Specificity | High (Mass spectral data provides structural information) | Moderate to High (Dependent on chromatographic resolution) |
| Sample Throughput | Lower (Often requires derivatization) | Higher (Direct injection often possible) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of chlorophenols using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure based on methods for chlorophenol analysis.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of ethyl acetate.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
2. Derivatization (Acetylation)
-
To the 1 mL extract, add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, vortex for 1 minute.
-
Collect the upper hexane layer for GC-MS analysis.
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a generalized procedure for the analysis of phenolic compounds.
1. Sample Preparation
-
Filter the aqueous sample through a 0.45 µm syringe filter.
-
If pre-concentration is required, a solid-phase extraction procedure similar to the one described for GC-MS can be employed, with the final extract being reconstituted in the mobile phase.
2. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detector Wavelength: 280 nm
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for the cross-validation of analytical methods.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: Core parameters assessed during analytical method validation.
References
Comparative Analysis of the Biological Activities of Dichlorobenzenetriol Analogs and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of dichlorobenzenetriol analogs and structurally related phenolic compounds. Due to the limited availability of specific experimental data on this compound analogs, this document leverages findings from studies on chlorinated phenols, phloroglucinol derivatives, and other related structures to offer insights into their potential biological effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in the screening and development of novel therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various phenolic compounds, which can be considered structural or functional analogs of dichlorobenzenetriols. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Cytotoxicity of this compound Analogs and Related Compounds
| Compound/Analog | Cell Line | Assay | Endpoint | Result (µM) | Reference |
| p-Chloro-formazan derivative | A-549 (Lung Carcinoma) | MTT | IC50 | 97.06 | |
| p-Chloro-formazan derivative | PC-3 (Prostate Cancer) | MTT | IC50 | 76.25 | |
| Phloroglucinol | C2C12 (Murine Myoblasts) | MTT | Cytotoxicity | No significant cytotoxicity up to 20 µg/mL | [1] |
| Acylphloroglucinol Derivatives | Vero (Monkey Kidney Fibroblast) | Not Specified | Cytotoxicity | Not cytotoxic up to 50 µM | [2] |
| Meroterpenoid (Phloroglucinol-sesquiterpene adduct) | SMMC-7721 (Hepatocellular Carcinoma) | Not Specified | IC50 | 3.54 | [3] |
| Gymnastatin A (Chlorinated compound) | L5178Y (Murine Lymphoma) | Not Specified | IC50 | 0.44 | [3] |
| Oxathiine-fused quinone-thioglycoside conjugates | Various Cancer and Normal Cells | Not Specified | EC50 | 0.3 - 0.9 | [4] |
Table 2: Antimicrobial Activity of this compound Analogs and Related Compounds
| Compound/Analog | Microorganism | Assay | Endpoint | Result (µg/mL) | Reference |
| Catechol | Pseudomonas putida | Disc Diffusion | Inhibition at 1 mM | - | [5][6] |
| Pyrogallol | Pseudomonas putida | Disc Diffusion | Inhibition at 1 mM | - | [5][6] |
| 2,4,5-Trichloropyrimidine | Various Fungi | Disc-plate, Liquid Culture | Antifungal Activity | Not specified | [7] |
| 4,5,6-Trichloropyrimidine | Various Fungi | Disc-plate, Liquid Culture | Antifungal Activity | Not specified | [7] |
| 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one (2b) | Botrytis cinerea | Not Specified | EC50 | 1.39 | [8] |
| 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one (2b) | Monilinia fructicola | Not Specified | EC50 | 1.18 | [8] |
| Juglone-arabinosidic tetracycles | Gram-positive bacteria | Liquid Media | MIC | 6.25 µM | [4] |
| 2,6-ditertiary butyl-1,4-benzoquinone hydrazone (A3) | Gram +ve and Gram -ve bacteria | Not Specified | MIC | 50 | [9] |
Experimental Protocols
Detailed methodologies for key experiments commonly used in the biological screening of phenolic compounds are provided below.
Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and include appropriate controls (e.g., vehicle control, positive control). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate, including a growth control (no antimicrobial agent) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway potentially affected by cytotoxic phenolic compounds and the workflows for the described experimental protocols.
Caption: Generalized signaling pathway of cytotoxicity induced by phenolic compounds.
Caption: Workflow for cytotoxicity and antimicrobial screening assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives [mdpi.com]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Synthesis and Evaluation of Antimicrobial and Cytotoxic Activity of Oxathiine-Fused Quinone-Thioglucoside Conjugates of Substituted 1,4-Naphthoquinones [mdpi.com]
- 5. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activity of Ring Poly-Chlorinated Pyrimidines: Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of Phloroglucinol Derivatives against Botrytis cinerea and Monilinia fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Maze: A Comparative Guide to Isomeric Purity Analysis of Dichlorobenzenetriol
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Dichlorobenzenetriol, a key building block in various synthetic pathways, presents a significant analytical challenge due to the potential for multiple positional isomers. This guide provides a comprehensive comparison of the three primary analytical techniques used for isomeric purity analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your specific needs.
The isomeric landscape of this compound is complex, with several potential positional isomers that can arise during synthesis. The precise isomeric composition can significantly impact the downstream reactions and the purity of the final API. Therefore, robust analytical methods are required to separate and quantify these closely related compounds.
The Synthetic Challenge: A Mixture of Isomers
The synthesis of this compound, typically achieved through the chlorination of benzenetriol, is an electrophilic aromatic substitution reaction. Due to the directing effects of the hydroxyl groups on the benzene ring, the chlorination process can result in the formation of a mixture of this compound isomers. The specific isomers and their relative abundance depend on the reaction conditions, including the chlorinating agent, solvent, and temperature. Understanding the potential isomeric impurities is the first step in developing a suitable analytical method for their control.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis is dictated by several factors, including the physicochemical properties of the isomers, the required sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a comparative overview of HPLC, GC-MS, and CE for the analysis of this compound isomers, drawing on data from the analysis of structurally similar dichlorophenol isomers.
Data Presentation: A Side-by-Side Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Separation based on differential migration of ions in an electric field. |
| Typical Stationary Phase | C18, Phenyl-Hexyl | DB-5ms, HP-1ms | Uncoated fused silica capillary |
| Mobile/Carrier Gas | Acetonitrile/Water gradients | Helium | Buffer solution (e.g., borate buffer with cyclodextrin) |
| Resolution of Isomers | Good to excellent, can be enhanced with modifiers like cyclodextrins. | Excellent for volatile isomers, derivatization may be required for polar compounds. | Excellent, particularly for charged or polar isomers. |
| Analysis Time | 15-30 minutes | 20-40 minutes | 10-25 minutes |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range | ng/mL to µg/mL range |
| Sample Derivatization | Generally not required. | Often required to improve volatility and thermal stability. | Generally not required. |
| Strengths | Versatile, robust, widely available, suitable for non-volatile and thermally labile compounds. | High sensitivity, high resolving power, provides structural information through mass spectra. | High efficiency, low sample and reagent consumption, suitable for a wide range of analytes. |
| Limitations | Lower resolution for some very similar isomers without method optimization. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to GC-MS, reproducibility can be challenging. |
Experimental Protocols: A Closer Look at the Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and their impurities. For this compound isomers, reversed-phase HPLC is the most common approach.
Experimental Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used. For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound (typically around 280 nm).
-
Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Note: The addition of a chiral selector, such as β-cyclodextrin, to the mobile phase can significantly enhance the resolution of closely eluting isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for impurity profiling. However, the polar nature of this compound necessitates derivatization to increase its volatility and thermal stability.
Experimental Protocol:
-
Derivatization: Acetylation or silylation of the hydroxyl groups is a common strategy. For example, reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ethers.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-500) for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
Capillary Electrophoresis (CE)
CE provides high-efficiency separations based on the charge-to-size ratio of the analytes. It is particularly well-suited for the analysis of polar and charged compounds.
Experimental Protocol:
-
Capillary: Fused silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm internal diameter).
-
Background Electrolyte (BGE): 25 mM borate buffer (pH 9.2) containing a chiral selector like 15 mM β-cyclodextrin to improve the separation of isomers.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Diode array detector (DAD) at a wavelength corresponding to the absorbance maximum of the analytes.
Mandatory Visualization: Understanding the Workflow
To visualize the general workflow for isomeric purity analysis, the following diagrams created using the DOT language are provided.
Validating Reaction Mechanisms of Chlorinated Phenols: A Comparative Guide for Researchers
A Note on Dichlorobenzenetriol: Comprehensive searches for "this compound" did not yield specific data on its reaction mechanisms. This guide therefore focuses on the well-documented reactions of chlorinated phenols as analogous compounds. The principles and experimental methodologies discussed are highly relevant for investigating the reactivity of a this compound.
This guide provides a comparative overview of reaction mechanisms involving chlorinated phenols, offering experimental data and protocols to support researchers, scientists, and drug development professionals in validating reaction pathways.
Data Presentation: Comparative Analysis of Chlorophenol Reactions
The reactivity of chlorinated phenols is significantly influenced by factors such as the position of chlorine atoms, the reacting species (e.g., radicals, nucleophiles), and reaction conditions. Below is a summary of key reaction types and their characteristics.
| Reaction Type | Reacting Species | Key Mechanistic Steps | Influencing Factors | Experimental Validation Techniques |
| Radical Abstraction | Hydroxyl Radical (•OH), Atomic Hydrogen (H•) | 1. Abstraction of the phenolic hydrogen to form a phenoxy radical. 2. Subsequent reactions of the phenoxy radical. | pH of the solution, position of chlorine substituents.[1] | Pulse Radiolysis, Transient Absorption Spectroscopy, Density Functional Theory (DFT) Calculations.[1][2] |
| Electrophilic Aromatic Substitution | Chlorine (Cl₂) with Lewis Acid (e.g., AlCl₃, FeCl₃) | 1. Activation of the electrophile by the Lewis acid. 2. Attack of the aromatic ring on the activated electrophile. 3. Deprotonation to restore aromaticity.[3] | Presence and type of Lewis acid catalyst, solvent. | Kinetic Studies, Product Analysis (GC-MS, HPLC), Spectroscopic Monitoring (NMR, IR). |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., OH⁻) | 1. Addition of the nucleophile to the aromatic ring. 2. Formation of a negatively charged intermediate (Meisenheimer complex). 3. Loss of the halide leaving group.[4] | Presence of electron-withdrawing groups ortho and para to the halogen.[4] | Kinetic Studies, Trapping of Intermediates, Isotope Labeling Studies. |
| Oxidative Ring Cleavage | Chlorine (in excess), Fenton-like reagents | Formation of phenoxy radicals followed by ring opening to form dicarbonyl compounds.[5][6] | Chlorine to phenol ratio, presence of radical initiators.[5] | Product identification using techniques like LC-MS/MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments cited in the literature for studying chlorophenol reactions.
Protocol 1: Transient Absorption Spectroscopy for Radical Reactions
This method is used to observe the formation and decay of transient species like phenoxy radicals.
-
Sample Preparation: Prepare an aqueous solution of the chlorophenol of interest. The concentration will depend on the specific experimental setup but is typically in the micromolar to millimolar range. Adjust the pH of the solution as required for the specific reaction being studied (e.g., acidic, neutral, or alkaline).[1]
-
Generation of Radicals: Use pulse radiolysis to generate hydroxyl radicals (•OH) or other desired radical species in the solution. This involves exposing the sample to a short, high-energy pulse of electrons.
-
Spectroscopic Measurement: A light source (e.g., a xenon lamp) is passed through the sample. The changes in light absorption by the sample are monitored over time using a fast detector (e.g., a photomultiplier tube connected to an oscilloscope).
-
Data Analysis: The transient absorption spectra are recorded at different time delays after the electron pulse. These spectra help in identifying the intermediate species based on their characteristic absorption wavelengths. For example, under alkaline conditions, the reaction of •OH with 3-chlorophenol produces a 3-chlorinated phenoxyl radical with absorption peaks at 400 nm and 417 nm.[1]
Protocol 2: Kinetic Studies of Electrophilic Chlorination
This protocol outlines the steps to determine the kinetics of the chlorination of a phenol.
-
Reaction Setup: In a temperature-controlled reactor, dissolve the phenol in a suitable solvent. Add a Lewis acid catalyst (e.g., AlCl₃) and allow it to equilibrate.
-
Initiation of Reaction: Introduce the chlorinating agent (e.g., a solution of Cl₂ in the same solvent) to start the reaction.
-
Monitoring Reaction Progress: At specific time intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by adding a solution that neutralizes the catalyst).
-
Analysis: Analyze the composition of the quenched aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and products.
-
Data Interpretation: Plot the concentration of the reactant versus time to determine the reaction rate. This data can then be used to derive the rate law and the rate constant for the reaction.
Mandatory Visualization
The following diagrams illustrate key reaction mechanisms and workflows.
Caption: Mechanism of hydrogen abstraction from a chlorinated phenol.
Caption: General mechanism for electrophilic chlorination of an aromatic ring.
Caption: Workflow for a typical kinetic experiment.
References
- 1. Reaction mechanism of 3-chlorophenol with OH, H in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalytic Syntheses for 2,5-Dichlorohydroquinone
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2,5-Dichlorohydroquinone, a vital building block, can be synthesized through various catalytic methods. This guide provides a head-to-head comparison of two distinct catalytic approaches: a high-temperature melt reaction using a Lewis acid catalyst and a direct chlorination method employing a hydrogen chloride/hydrogen peroxide system.
This comparison outlines the performance of each catalyst system, supported by experimental data, to inform the selection of the most suitable method based on desired yield, selectivity, and reaction conditions.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for the synthesis of 2,5-dichlorohydroquinone using two different catalytic methods.
| Catalyst System | Starting Material | Product(s) | Yield (%) | Selectivity for 2,5-Dichlorohydroquinone (%) | Reaction Conditions |
| Aluminum Chloride (AlCl₃) / Sodium Chloride (NaCl) | 2-Chloro-1,4-dimethoxyhydroquinone | 2,5-Dichlorohydroquinone | 29 | Not specified, but major byproducts are formed | 150-185 °C, 7 minutes, melt |
| 2,6-Dichlorohydroquinone | 14 | ||||
| 2-Chlorohydroquinone | 81 | ||||
| 2,3-Dichlorohydroquinone | 6 | ||||
| Hydroquinone | 50 | ||||
| Hydrogen Chloride (HCl) / Hydrogen Peroxide (H₂O₂) | Hydroquinone | 2,5-Dichlorohydroquinone | High (exact % not specified in general procedure) | High (implied by direct chlorination) | Ambient temperature |
Detailed Experimental Protocols
Method 1: Aluminum Chloride/Sodium Chloride Catalyzed Disproportionation
This method utilizes a molten salt medium at high temperatures to promote the disproportionation of a chlorinated hydroquinone derivative.
Experimental Workflow:
Caption: Workflow for AlCl₃/NaCl Catalyzed Synthesis
Procedure:
Anhydrous aluminum chloride (8.54 g, 64.0 mmol) and sodium chloride (1.87 g, 32.0 mmol) are placed in a reaction vessel and heated to 150 °C with vigorous stirring to form a melt. To this melt, 2-chloro-1,4-dimethoxyhydroquinone (1.73 g, 10.0 mmol) is added. The temperature of the reaction mixture is then increased to and maintained at 180-185 °C for 7 minutes. After this period, the mixture is cooled to room temperature and subsequently diluted with 60 mL of 10% aqueous hydrochloric acid and 60 mL of distilled water.
The reaction products are extracted with ethyl acetate (5 x 20 mL). The combined organic extracts are washed with saturated aqueous sodium chloride (3 x 15 mL) and dried over anhydrous sodium sulfate. The solvent is then removed by evaporation under reduced pressure. The resulting residue is purified by column chromatography on silica gel. Elution with a hexane-acetone mixture (9:1) yields 2,5-dichlorohydroquinone (0.096 g, 29% yield).[1] Other fractions yield 2,6-dichlorohydroquinone (14% yield), 2-chlorohydroquinone (81% yield), 2,3-dichlorohydroquinone (6% yield), and hydroquinone (50% yield).[1]
Method 2: Direct Chlorination with Hydrogen Chloride and Hydrogen Peroxide
This method provides a more direct route to 2,5-dichlorohydroquinone from hydroquinone at ambient temperature, offering a potentially more environmentally benign alternative to high-temperature reactions and the use of metal-based Lewis acids.
Reaction Pathway:
Caption: Direct Chlorination of Hydroquinone
Procedure:
While a specific, detailed experimental protocol with quantitative yield for the direct synthesis of 2,5-dichlorohydroquinone from hydroquinone using HCl and H₂O₂ was not found in the searched literature, the general principle involves the in situ generation of an electrophilic chlorine species from the reaction of hydrochloric acid and hydrogen peroxide. This reactive species then directly chlorinates the hydroquinone ring. The reaction is typically carried out in an aqueous or alcoholic solvent at or near room temperature. The stoichiometry of the reagents would be adjusted to favor dichlorination. Purification would likely involve crystallization or extraction followed by chromatography. This method is presented as a conceptual alternative, and the specific conditions would require experimental optimization.
Concluding Remarks
For researchers and drug development professionals, the selection between these methods will depend on the specific requirements of their synthesis. If a mixture of chlorinated hydroquinones is acceptable or if robust purification capabilities are available, the AlCl₃/NaCl method is a documented procedure. For those seeking a more direct and potentially "greener" route, the HCl/H₂O₂ system offers a promising avenue for investigation, with the understanding that optimization of reaction conditions will be necessary to achieve high yield and selectivity for 2,5-dichlorohydroquinone.
References
Assessing the Reproducibility of Dichlorobenzenetriol Synthesis: A Comparative Guide to Hypothetical Pathways
A comprehensive analysis of potential synthetic routes for dichlorobenzenetriol reveals significant challenges in reproducibility due to the absence of established, high-yield protocols. This guide explores two primary hypothetical pathways—direct chlorination of benzenetriol and hydroxylation of dichlorophenol—offering a qualitative comparison of their feasibility and inherent reproducibility issues. The information presented is intended for researchers, scientists, and drug development professionals to inform synthetic strategy and anticipate potential challenges.
Currently, the synthesis of this compound is not well-documented in publicly available scientific literature, leading to a lack of established and reproducible experimental procedures. This guide, therefore, presents a comparative analysis of two plausible, yet hypothetical, synthetic strategies. The assessment of their reproducibility is based on analogous reactions and general principles of organic chemistry.
Comparison of Hypothetical Synthesis Pathways
The two primary theoretical approaches for synthesizing this compound are the electrophilic chlorination of a benzenetriol precursor and the hydroxylation of a dichlorophenol. Each pathway presents a unique set of advantages and significant challenges that impact its potential reproducibility.
| Feature | Pathway 1: Electrophilic Chlorination of Benzenetriol | Pathway 2: Hydroxylation of Dichlorophenol |
| Starting Material Availability | Benzenetriol isomers (e.g., 1,2,4-benzenetriol) are commercially available. | Dichlorophenol isomers are readily available and relatively inexpensive. |
| Primary Reproducibility Challenge | Poor Regioselectivity: The three activating hydroxyl groups lead to multiple chlorinated isomers, making separation difficult and yields of a specific isomer low and variable. Over-chlorination to trichloro- or tetrachlorobenzenetriol is also highly probable. | Harsh Reaction Conditions & Low Yields: Aromatic hydroxylation typically requires strong oxidizing agents and catalysts, which can lead to low yields and degradation of the starting material. Controlling the position of the third hydroxyl group is also a significant challenge. |
| Potential Side Reactions | Oxidation of the benzenetriol ring to quinone-type structures. | Formation of polymeric byproducts through radical coupling. Ring-opening or degradation under harsh oxidative conditions. |
| Ease of Purification | Likely to be very difficult due to the formation of a complex mixture of isomers with similar physical properties. | Potentially more straightforward than Pathway 1 if the desired product can be selectively formed and is stable under the reaction conditions. However, removal of polymeric byproducts can be challenging. |
| Overall Feasibility | Considered less feasible for the reproducible synthesis of a single, pure this compound isomer due to the high reactivity of the starting material. | Theoretically more plausible for achieving a specific isomer, but requires significant optimization to control the regioselectivity and improve yields. |
Hypothetical Experimental Protocols
The following protocols are proposed based on established methodologies for similar chemical transformations. They have not been validated for the synthesis of this compound and should be considered as starting points for experimental design.
Pathway 1: Electrophilic Chlorination of 1,2,4-Benzenetriol
This protocol is adapted from known methods for the chlorination of activated aromatic rings like phenols and hydroquinones.
Objective: To synthesize this compound by direct chlorination of 1,2,4-benzenetriol.
Materials:
-
1,2,4-Benzenetriol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2,4-benzenetriol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (2.2 equivalents) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (or no further change is observed), quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to attempt to isolate the desired this compound isomers.
Expected Reproducibility Issues:
-
The formation of a complex mixture of mono-, di-, and tri-chlorinated isomers is highly likely, leading to low yields of any single product.
-
The ratio of isomers produced may vary significantly with slight changes in reaction conditions (temperature, addition rate), making the outcome difficult to reproduce.
-
Oxidation of the starting material and products can lead to the formation of colored impurities, further complicating purification.
Pathway 2: Hydroxylation of 2,4-Dichlorophenol
This protocol is based on general methods for the oxidation and hydroxylation of phenols.
Objective: To synthesize a this compound by hydroxylation of 2,4-dichlorophenol.
Materials:
-
2,4-Dichlorophenol
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Acetonitrile
-
Sulfuric acid (concentrated)
-
Sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichlorophenol (1 equivalent) and ferrous sulfate heptahydrate (0.1 equivalents) in acetonitrile.
-
Acidify the mixture with a catalytic amount of concentrated sulfuric acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to decompose excess peroxide.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Expected Reproducibility Issues:
-
The regioselectivity of the hydroxylation is a major concern, potentially leading to a mixture of isomers.
-
The reaction is sensitive to the concentration of the Fenton-like reagent (FeSO₄/H₂O₂), and slight variations can significantly impact the yield and product distribution.
-
Over-oxidation and the formation of polymeric tars are common side reactions in such hydroxylations, reducing the yield of the desired product and making purification challenging.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic pathways for this compound.
Caption: Hypothetical synthetic pathways to this compound.
Possible Isomers of this compound
A key challenge in the synthesis of this compound is the potential for the formation of multiple isomers. A systematic consideration of the substitution patterns on the benzene ring reveals several possible isomers. The diagram below illustrates the structural diversity that a non-selective synthesis could produce.
Caption: Potential isomers of this compound from different benzenetriol precursors.
Performance Showdown: 2,5-Dichlorohydroquinone and Novel Hydroquinone Derivatives as Antimicrobial Agents
FOR IMMEDIATE RELEASE
A Comparative Analysis of the Antimicrobial Efficacy of 2,5-Dichlorohydroquinone and Structurally Related Compounds for researchers, scientists, and drug development professionals.
This guide presents a comparative performance benchmark of 2,5-Dichlorohydroquinone and other substituted hydroquinone derivatives in antimicrobial applications. The data compiled herein provides a quantitative basis for evaluating these compounds as potential leads in the development of new antibacterial and antifungal therapeutics.
Introduction to Hydroquinones as Antimicrobial Agents
Hydroquinones and their derivatives are a class of aromatic organic compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities. Their mechanism of action is often attributed to their ability to generate reactive oxygen species, disrupt cellular membranes, and interfere with essential enzymatic processes within microbial cells. This guide focuses on the antimicrobial performance of 2,5-Dichlorohydroquinone and compares it with other hydroquinone derivatives to elucidate structure-activity relationships and identify promising candidates for further investigation.
Comparative Antimicrobial Performance
The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for 2,5-Dichlorohydroquinone and other hydroquinone derivatives against common bacterial and fungal strains.
Table 1: Antibacterial Activity of Hydroquinone Derivatives (MIC in µg/mL)
| Compound | Escherichia coli | Bacillus subtilis |
| 2,5-Substituent Hydroquinone Derivative 1 | 20.5 | 18.9 |
| 2,5-Substituent Hydroquinone Derivative 10 | 24.6 | 28.6 |
Data from a study on 2,5-substituent hydroquinone derivatives. The exact structures of compounds 1 and 10 were not detailed in the available literature, but they represent derivatives of the core 2,5-hydroquinone structure.[1]
Table 2: Antifungal Activity of 2,5-Substituent Hydroquinone Derivatives (MIC in µg/mL)
| Compound | Candida albicans |
| 2,5-Substituent Hydroquinone Derivatives | >12.5 |
Note: The available study indicated that 1,4-benzoquinone and hydroquinone derivatives generally display MIC values higher than 12.5 µg/mL against Candida albicans.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potential of a compound. The Broth Microdilution Method is a standardized and widely accepted protocol for this purpose.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Microorganism: A pure culture of the test microorganism (e.g., Escherichia coli, Bacillus subtilis, Candida albicans).
- Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- Antimicrobial Agent: A stock solution of the test compound (e.g., 2,5-Dichlorohydroquinone) of known concentration.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
- A few colonies of the microorganism are transferred from a fresh agar plate to a sterile broth.
- The broth is incubated at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The standardized inoculum is then diluted to the final working concentration.
3. Serial Dilution of the Antimicrobial Agent:
- A two-fold serial dilution of the antimicrobial agent is prepared directly in the wells of the 96-well plate using the appropriate growth medium. This creates a range of decreasing concentrations of the test compound.
4. Inoculation of the Microtiter Plate:
- A standardized volume of the prepared inoculum is added to each well containing the serially diluted antimicrobial agent.
- Control wells are included: a growth control (medium and inoculum without the antimicrobial agent) and a sterility control (medium only).
5. Incubation:
- The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
6. Determination of MIC:
- After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
The antimicrobial activity of quinone and hydroquinone derivatives is multifaceted. One of the primary proposed mechanisms involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage.
Caption: Proposed mechanism of antimicrobial action for hydroquinones via redox cycling and induction of oxidative stress.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
Safety Operating Guide
Navigating the Safe Disposal of Dichlorobenzenetriol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. Dichlorobenzenetriol, a halogenated aromatic compound, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not always be readily available, data from structurally similar compounds like dichlorobenzenes and chlorophenols provide critical safety information.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory to protect against skin exposure.
-
Respiratory Protection: If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary.
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation: The First Step to Proper Disposal
This compound is classified as a halogenated organic waste. Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure cost-effective and compliant disposal.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: this compound waste must be collected in a designated "Halogenated Organic Waste" container.[1][2] Never mix halogenated waste with non-halogenated organic solvents.[3] Mixing these waste streams can complicate the disposal process and significantly increase costs.[3]
-
Solid vs. Liquid: Collect solid and liquid waste in separate, clearly labeled containers.
-
Avoid Mixing with Other Waste Types: Do not mix this compound waste with acids, bases, oxidizers, or other reactive chemicals.
Step-by-Step Disposal Procedures
1. Waste Collection and Containerization:
-
Select an Appropriate Container: Use a chemically compatible and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for halogenated organic waste.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The words "Hazardous Waste."
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date when the first drop of waste was added.
-
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.
2. Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as hazardous waste.
-
Collect these contaminated solids in a separate, clearly labeled "Solid Halogenated Waste" container.
3. Awaiting Pickup:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can lead to harmful environmental contamination.
Quantitative Data Summary
For context, the following table summarizes key hazard information for related compounds, which should be considered indicative for this compound in the absence of a specific SDS.
| Hazard Classification | 1,2-Dichlorobenzene | Phloroglucinol (1,3,5-benzenetriol) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not Classified |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) |
| Aquatic Toxicity | Acute and Chronic Category 1 (Very toxic to aquatic life) | Chronic Category 3 (Harmful to aquatic life with long lasting effects) |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
- 1. Table 4-2, Physical and Chemical Properties of 1,2-, 1,3-, and 1,4-Dichlorobenzene - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.ohio.gov [epa.ohio.gov]
- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
